molecular formula C9H20N2O B1648431 N-Ethyl-3-(4-morpholinyl)-1-propanamine CAS No. 915921-49-2

N-Ethyl-3-(4-morpholinyl)-1-propanamine

Cat. No.: B1648431
CAS No.: 915921-49-2
M. Wt: 172.27 g/mol
InChI Key: ZYEXGRIFQOMQNS-UHFFFAOYSA-N
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Description

N-Ethyl-3-(4-morpholinyl)-1-propanamine is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Ethyl-3-(4-morpholinyl)-1-propanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-3-(4-morpholinyl)-1-propanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-morpholin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-2-10-4-3-5-11-6-8-12-9-7-11/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEXGRIFQOMQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Ethyl-3-(4-morpholinyl)-1-propanamine: The "Solubilizing Linker" in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure, Synthesis, and Pharmacological Utility of N-Ethyl-3-(4-morpholinyl)-1-propanamine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists

Executive Technical Summary

N-Ethyl-3-(4-morpholinyl)-1-propanamine (CAS: 52025-86-4), often referred to as N-ethyl-3-morpholinopropylamine , represents a critical structural motif in medicinal chemistry. It functions primarily as a secondary amine linker that incorporates a morpholine ring—a "privileged structure" known for improving the metabolic stability and water solubility of lipophilic drug cores.

Unlike its primary amine precursor (3-morpholinopropylamine), the N-ethyl derivative offers a controlled nucleophilic handle. The ethyl group acts as a steric cap, preventing over-alkylation during subsequent derivatization, while the propyl chain provides optimal flexible spacing (approx. 3.5 Å) between the solubilizing morpholine head and the pharmacophore.

Chemical Identity Profile
PropertySpecification
IUPAC Name N-Ethyl-3-(morpholin-4-yl)propan-1-amine
CAS Number 52025-86-4 (Base)
Molecular Formula C₉H₂₀N₂O
Molecular Weight 172.27 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~235°C (Predicted at 760 mmHg)
pKa (Base) ~10.2 (Secondary amine), ~8.3 (Morpholine N)
Solubility Miscible in water, ethanol, DCM; LogP ~0.5

Structural Logic & Pharmacological Relevance[5][6]

The "Morpholine-Linker" Strategy

In drug development, poor aqueous solubility is a leading cause of attrition. The morpholine ring is a standard solution due to its ability to disrupt crystal lattice energy and accept hydrogen bonds via the ether oxygen.

However, direct attachment of morpholine to a drug core often reduces potency. The propyl-amine linker serves as a "standoff," allowing the morpholine to interact with solvent water without sterically hindering the drug's binding to its protein target.

Why N-Ethyl?

  • Selectivity: Primary amines (

    
    ) are prone to double alkylation, leading to impurities. The secondary N-ethyl amine (
    
    
    
    ) ensures mono-functionalization.
  • Lipophilicity Tuning: The ethyl group adds slight lipophilicity (

    
    ) compared to a methyl group, which can be crucial for penetrating the Blood-Brain Barrier (BBB) in CNS active agents.
    
Diagram 1: Pharmacophore Integration Logic

The following diagram illustrates how this molecule acts as a modular unit in constructing kinase inhibitors or GPCR ligands.

PharmacophoreLogic cluster_0 N-Ethyl-3-(4-morpholinyl)-1-propanamine Morpholine Morpholine Ring (Solubilizing Head) Linker Propyl Chain (Flexible Spacer ~3.5Å) Morpholine->Linker Metabolic Stability Amine N-Ethyl Amine (Nucleophilic Handle) Linker->Amine Covalent Bond Warhead Drug Core (e.g., Quinazoline/Kinase) Amine->Warhead SNAr or Amide Coupling

Caption: Modular breakdown showing the molecule's role as a solubilizing tail attached to a lipophilic drug core.

Synthesis Protocol: Reductive Amination

While alkylation is possible, it often yields over-alkylated byproducts. The industry-preferred method for high purity is the Reductive Amination of 3-(4-morpholinyl)-1-propanamine with acetaldehyde.

Experimental Workflow

Objective: Synthesize N-Ethyl-3-(4-morpholinyl)-1-propanamine with >95% purity. Precursor: 3-(4-morpholinyl)-1-propanamine (CAS: 123-00-2).[1]

Reagents:
  • Precursor Amine (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Chosen for mildness to prevent reducing the morpholine ring.

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)

  • Acetic Acid (Catalytic, 1-2 drops)

Step-by-Step Methodology:
  • Imine Formation:

    • Charge a flame-dried reaction flask with 3-(4-morpholinyl)-1-propanamine (10 mmol) and dry DCM (50 mL).

    • Cool to 0°C under nitrogen atmosphere.

    • Add Acetaldehyde (11 mmol) dropwise.

    • Expert Insight: Maintain 0°C to prevent acetaldehyde evaporation (BP ~20°C) and minimize polymerization.

    • Stir for 30 minutes to allow the hemiaminal/imine equilibrium to establish.

  • Reduction:

    • Add STAB (15 mmol) in portions over 15 minutes.

    • Causality: Adding STAB in portions prevents a runaway exotherm. STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for aldehydes over ketones.

    • Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: 10% MeOH in DCM + 1% NH₄OH).

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purification: If necessary, distill under reduced pressure (high vacuum required due to high BP) or purify via column chromatography (Silica, DCM:MeOH:NH₃ gradient).

Diagram 2: Synthesis Pathway

Synthesis Start 3-(4-morpholinyl)-1-propanamine (Primary Amine) Imine Imine Intermediate (Transient) Start->Imine DCM, 0°C Reagent Acetaldehyde Reagent->Imine DCM, 0°C Product N-Ethyl-3-(4-morpholinyl)-1-propanamine (Secondary Amine) Imine->Product Reduction (STAB) Reductant NaBH(OAc)3 (Selective Reductant) Reductant->Product

Caption: Reductive amination pathway utilizing STAB for selective mono-ethylation of the primary amine precursor.

Safety and Handling (E-E-A-T)

As a Senior Application Scientist, it is mandatory to treat this compound as a Corrosive Amine .

  • Hazards:

    • Skin/Eye: Causes severe skin burns and eye damage (Category 1B). High pH (~11-12 in solution) saponifies lipids in tissue immediately upon contact.

    • Sensitization: Morpholine derivatives are known sensitizers; avoid inhalation of vapors.

  • Storage:

    • Store under inert gas (Argon/Nitrogen). Secondary amines can react with atmospheric CO₂ to form carbamates, appearing as white crusts on the container.

    • Keep away from oxidizing agents (e.g., peroxides) to prevent N-oxide formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine. Retrieved from [Link](Note: Precursor data used for homology validation).

  • Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to N-Ethyl-3-(4-morpholinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of N-Ethyl-3-(4-morpholinyl)-1-propanamine, a substituted diamine featuring a morpholine heterocycle. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It covers the compound's chemical identity, physicochemical properties, potential synthetic pathways, and applications. Furthermore, it outlines critical safety and handling protocols based on data from structurally related compounds, ensuring a foundation of operational safety. The guide integrates field-proven insights with established chemical principles to serve as a practical resource for laboratory and development settings.

Chemical Identity and Properties

Nomenclature and Identifiers

N-Ethyl-3-(4-morpholinyl)-1-propanamine is a bifunctional organic molecule characterized by a tertiary amine within a morpholine ring and a secondary amine in an ethyl-substituted aminopropyl side chain. This unique structure makes it a valuable building block in synthetic chemistry.

  • IUPAC Name: N-ethyl-3-morpholin-4-ylpropan-1-amine

  • CAS Number: 915921-49-2[1]

  • Molecular Formula: C₉H₂₀N₂O[1]

  • Synonyms: While specific synonyms are not widely documented, the nomenclature can be broken down to understand its derivatives. It is an N-ethyl substituted version of 3-(4-Morpholinyl)-1-propanamine.

Physicochemical Properties

Quantitative data for this specific compound is limited. However, properties can be estimated based on its structure and data from analogous compounds like N-ethylpropylamine and N-ethyl morpholine.[2][3][4]

PropertyValue / Predicted ValueSource / Rationale
Molecular Weight 172.27 g/mol [1]
Appearance Colorless to pale yellow liquid (Predicted)Based on similar short-chain alkylamines.
Boiling Point >200 °C (Predicted)Higher than N-ethyl morpholine (133-141°C) due to increased molecular weight and hydrogen bonding capability.[2]
Density ~0.9 - 1.0 g/cm³ (Predicted)Similar to related morpholine derivatives.
Solubility Miscible with water and many organic solvents (Predicted)The presence of amine and ether functionalities suggests high polarity and hydrogen bonding potential.
pKa (Basic) 9.5 - 10.5 (Predicted for secondary amine)Typical range for secondary alkylamines.

Synthesis and Manufacturing Insights

The synthesis of N-Ethyl-3-(4-morpholinyl)-1-propanamine is not extensively detailed in public literature. However, a logical and efficient synthetic route can be designed based on established organic chemistry principles, such as reductive amination or nucleophilic substitution. The morpholine moiety is a common scaffold in medicinal chemistry, and numerous methods exist for its elaboration.[5][6][7]

Proposed Synthetic Pathway: Reductive Amination

A highly effective and common method for synthesizing secondary amines is reductive amination. This pathway offers high yields and good functional group tolerance.[8]

Conceptual Workflow:

  • Step 1: Michael Addition (Acrylonitrile to Morpholine): Morpholine undergoes a Michael addition with acrylonitrile to form 3-morpholinopropanenitrile. This reaction is typically base-catalyzed and proceeds efficiently.

  • Step 2: Reduction of the Nitrile: The resulting nitrile is reduced to a primary amine, 3-(4-morpholinyl)-1-propanamine. Common reducing agents for this step include Lithium Aluminum Hydride (LiAlH₄) in an ether solvent or catalytic hydrogenation (e.g., H₂/Raney Nickel). The choice of a heterogeneous catalyst like Raney Nickel is often preferred in industrial settings for its ease of removal.

  • Step 3: Reductive Amination with Acetaldehyde: The primary amine is then reacted with acetaldehyde in the presence of a reducing agent to form the final N-ethylated product. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reagent for this transformation, minimizing over-alkylation.

The causality behind this multi-step synthesis lies in the robust and well-understood nature of each reaction. The Michael addition provides a reliable method for carbon-chain extension, while the subsequent reduction and reductive amination are high-yielding, standard transformations for amine synthesis.

G cluster_0 Proposed Synthesis of N-Ethyl-3-(4-morpholinyl)-1-propanamine A Morpholine + Acrylonitrile B 3-Morpholinopropanenitrile A->B Michael Addition (Base Catalyst) C 3-(4-Morpholinyl)-1-propanamine B->C Nitrile Reduction (e.g., H₂/Raney Ni or LiAlH₄) D N-Ethyl-3-(4-morpholinyl)-1-propanamine C->D Reductive Amination (Acetaldehyde, NaBH(OAc)₃)

Caption: Proposed synthetic workflow via reductive amination.

Applications in Research and Drug Development

While specific applications for N-Ethyl-3-(4-morpholinyl)-1-propanamine are not widely published, its structural motifs—a morpholine ring and a flexible diamine linker—are prevalent in pharmacologically active molecules. Its utility can be inferred from the roles of its constituent parts.

  • Scaffold in Medicinal Chemistry: The morpholine ring is a "privileged scaffold" found in numerous approved drugs, including the antibiotic Linezolid and the antidepressant Reboxetine.[5] It is valued for its metabolic stability, favorable physicochemical properties, and ability to improve the pharmacokinetic profile of a drug candidate.

  • Intermediate for Complex Synthesis: This compound serves as a versatile building block. The secondary amine provides a reactive site for further functionalization, allowing for the construction of more complex molecules, such as ligands for metal catalysts, corrosion inhibitors, or novel pharmaceutical agents.[2]

  • Pro-Drug and Linker Technology: The diamine structure is suitable for use in pro-drug design, where it can be attached to a parent drug to enhance solubility or modify its release profile. The linker can be designed to be cleaved enzymatically or chemically in vivo.

The logical relationship between its structure and potential applications is clear: the stable, polar morpholine head provides desirable drug-like properties, while the reactive ethylaminopropyl tail offers a handle for covalent modification and attachment to other molecular entities.

Safety, Handling, and Storage

No specific safety data sheet (SDS) for CAS 915921-49-2 is publicly available. Therefore, a conservative approach to safety must be adopted by evaluating the hazards of structurally similar compounds, such as morpholine, N-ethyl morpholine, and N-ethylpropylamine.[9][10][11][12][13][14]

Anticipated Hazards:

  • Corrosive: Amines are alkaline and can cause severe skin burns and eye damage.[14]

  • Flammable: Short-chain alkylamines are often flammable liquids and vapors.[11]

  • Toxic: Harmful if swallowed, inhaled, or in contact with skin.[11]

GHS Hazard Information (Inferred)
Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable Liquid🔥Danger H226: Flammable liquid and vapour.[11]
Acute Toxicity💀Danger H302: Harmful if swallowed.[11] H311+H331: Toxic in contact with skin or if inhaled.[11]
Skin CorrosioncorrosiveDanger H314: Causes severe skin burns and eye damage.
Serious Eye DamagecorrosiveDanger H318: Causes serious eye damage.
Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[9][12]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

    • Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber, nitrile).[12]

    • Skin and Body Protection: Wear a lab coat and, if handling large quantities, a chemical-resistant apron or suit.[9]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10][13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[14]

Representative Experimental Protocol

The following is a hypothetical, self-validating protocol describing the use of N-Ethyl-3-(4-morpholinyl)-1-propanamine as a nucleophile in an amide coupling reaction to demonstrate its utility as a building block.

Objective: Synthesize N'-ethyl-N'-(3-morpholinopropyl)benzamide.

Methodology:

  • Reagent Preparation:

    • Dissolve benzoyl chloride (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere.

    • In a separate flask, dissolve N-Ethyl-3-(4-morpholinyl)-1-propanamine (1.05 mmol, 1.05 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 mmol, 1.5 eq) in anhydrous DCM (10 mL). The excess amine and the addition of TEA are crucial to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Execution:

    • Cool the benzoyl chloride solution to 0 °C in an ice bath. This is a key step to control the exothermicity of the acylation reaction.

    • Add the amine solution dropwise to the cooled benzoyl chloride solution over 15 minutes with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up and Purification:

    • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of starting material.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (1x 20 mL) and brine (1x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the pure amide.

  • Validation:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

G cluster_workflow Amide Coupling Protocol prep 1. Prepare Reagents (Amine + Base in DCM) (Acyl Chloride in DCM) react 2. Reaction (Add amine to acyl chloride at 0°C) prep->react Dropwise Addition workup 3. Aqueous Work-up (Quench, Wash, Dry) react->workup TLC Monitoring purify 4. Purification (Column Chromatography) workup->purify Concentrate validate 5. Validation (NMR, MS) purify->validate Isolate Product

Caption: Experimental workflow for a representative amide coupling.

Conclusion

N-Ethyl-3-(4-morpholinyl)-1-propanamine is a specialty chemical with significant potential as a building block and intermediate in the fields of pharmaceutical development and fine chemical synthesis. Its structure combines the advantageous properties of the morpholine scaffold with the reactivity of a secondary amine. While detailed application data is sparse, its utility can be confidently inferred from established chemical principles and the known value of its constituent functional groups. Adherence to stringent safety protocols, derived from data on analogous compounds, is essential for its handling and use in a research and development context.

References

  • Edjlali, L. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering. ([Link])

  • Wolfe, J. P., et al. (2008). A New Strategy for the Synthesis of Substituted Morpholines. PMC. ([Link])

  • LabAlley. (2025). Morpholine - SAFETY DATA SHEET. ([Link])

  • Carl ROTH. (2022). Safety Data Sheet: Morpholine. ([Link])

  • Redox. (2022). Safety Data Sheet Morpholine. ([Link])

  • Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. ([Link])

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Morpholine. ([Link])

  • Organic Chemistry Portal. (2024). Morpholine synthesis. ([Link])

  • ResearchGate. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. ([Link])

  • Amines & Plasticizers Limited. N-Ethyl Morpholine* (NEM). ([Link])

  • U.S. Environmental Protection Agency. N-Ethyl-3-(4-methoxyphenyl)propan-1-amine Properties. ([Link])

  • Cheméo. Chemical Properties of 1-Propanamine, N-ethyl- (CAS 20193-20-8). ([Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17134251, N-Ethyl-3-phenyl-1-propanamine hydrochloride. ([Link])

  • Chemsrc. N-Ethyl-1-propanamine | CAS#:20193-20-8. ([Link])

  • National Institute of Standards and Technology. 1-Propanamine, N-ethyl-. ([Link])

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13212932, N-Ethyl-3-phenylpropylamine. ([Link])

  • Ataman Kimya. N-ETHYL PROPYLAMINE. ([Link])

Sources

solubility profile of N-Ethyl-3-(4-morpholinyl)-1-propanamine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of N-Ethyl-3-(4-morpholinyl)-1-propanamine in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyl-3-(4-morpholinyl)-1-propanamine (CAS: 915921-49-2; Formula: C


H

N

O) is a bifunctional intermediate critical in the synthesis of pharmaceutical linkers, surfactants, and corrosion inhibitors. Its structure features a morpholine ring (hydrophilic ether/tertiary amine) connected via a propyl spacer to a secondary

-ethyl amine.[1]

This unique architecture imparts an amphiphilic character , rendering the molecule soluble in a broad spectrum of polar and moderately non-polar solvents.[1][2] However, its basicity (pKa


 10.[1][2]0) dictates that its solubility profile is highly pH-dependent, particularly in aqueous systems. This guide provides a predictive solubility landscape, a validated experimental protocol for precise determination, and strategic insights for process development.

Physicochemical Characterization & Structural Analysis

To predict solubility behavior without exhaustive empirical testing, we must analyze the structure-property relationships (SPR) of the molecule.

Structural Moieties & Solvation Mechanisms
MoietyChemical NatureInteraction MechanismSolubility Impact
Morpholine Ring Heterocyclic Ether /

Amine
H-Bond Acceptor (O, N)Enhances water/alcohol solubility.
Propyl Linker Aliphatic Chain (

)
Van der Waals ForcesIncreases lipophilicity; aids solubility in DCM/Toluene.[1]

-Ethyl Amine
Secondary Amine (

)
H-Bond Donor/AcceptorKey site for polarity; enables salt formation.
Calculated Properties (In Silico)
  • LogP (Octanol/Water): Estimated at 0.5 – 0.9 .[1] This range indicates the molecule is not purely lipophilic nor purely hydrophilic, sitting in the "Goldilocks" zone of high miscibility with organic solvents like Ethanol and Dichloromethane (DCM).[2]

  • pKa:

    • 
      -Ethyl amine (
      
      
      
      ):
      
      
      10.0 – 10.5
    • Morpholine Nitrogen (

      
      ): 
      
      
      
      8.3
    • Implication: In neutral water (pH 7), the molecule exists largely in a protonated (cationic) state, ensuring high aqueous solubility.[2] In high pH (>11) or organic media, it exists as a free base.[2]

Solubility Landscape: Predicted & Empirical Guidelines

The following profile is derived from the "Like Dissolves Like" principle and empirical data from structurally analogous morpholine-propyl-amines.

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Water, Methanol, Ethanol, IsopropanolMiscible / High Strong H-bonding with morpholine oxygen and secondary amine protons.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Favorable dipole-dipole interactions; excellent for extraction from basic aqueous layers.
Polar Aprotic DMSO, DMF, AcetonitrileHigh Solvates the polar amine centers effectively.[2]
Aromatic Toluene, BenzeneModerate to High The propyl/ethyl alkyl chains provide sufficient lipophilic surface area for solvation.[1][2]
Aliphatic Hexane, Heptane, PentaneLow to Moderate Phase separation possible at low temps.[2] The polar amine/ether functions compete with alkyl chain solvation.[1]
Ethers THF, Diethyl Ether, MTBEHigh Good compatibility; useful for precipitation if converted to HCl salt.[2]
Critical Phase Behavior (The "Oiling Out" Phenomenon)

Researchers often observe that N-Ethyl-3-(4-morpholinyl)-1-propanamine does not crystallize easily but instead forms an "oil" in non-polar solvents.

  • Cause: The molecule's flexibility and lack of rigid aromaticity (outside the morpholine chair) lower the lattice energy, inhibiting crystallization.[2]

  • Mitigation: To isolate as a solid, conversion to a salt (e.g., Dihydrochloride or Oxalate) is recommended, which drastically alters the solubility profile (insoluble in ether/hexane; soluble in water).[2]

Experimental Protocol: Saturation Shake-Flask Method

Do not rely solely on literature values. For critical drug development workflows (e.g., formulation or recrystallization), you must generate self-validating data.[2]

Workflow Diagram (DOT/Graphviz)[1]

SolubilityProtocol Start Start: Solubility Determination Prep 1. Preparation Add excess solute to solvent (Target: >200 mg/mL) Start->Prep Equilib 2. Equilibration Agitate at 25°C for 24h (Thermodynamic Equilibrium) Prep->Equilib Check Visual Check Equilib->Check AddMore Solute Dissolved? Add more solute Check->AddMore Yes (Clear) Filter 3. Phase Separation Filter supernatant (0.45 µm PTFE) or Centrifuge Check->Filter No (Precipitate/Oil) AddMore->Equilib Analyze 4. Quantification HPLC-UV or Gravimetric Analysis Filter->Analyze Report Report Solubility (mg/mL) Analyze->Report

Figure 1: Standardized Saturation Shake-Flask Workflow for determining thermodynamic solubility.

Detailed Methodology
  • Preparation: Weigh approximately 50 mg of N-Ethyl-3-(4-morpholinyl)-1-propanamine into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.[1]

  • Visual Inspection:

    • If clear: Solubility is >200 mg/mL .[1] Stop here (classified as "Highly Soluble").

    • If undissolved material remains: Proceed to step 4.

  • Equilibration: Agitate (shaker or stir bar) at 25°C

    
     1°C for 24 hours.
    
  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter using a syringe filter compatible with the solvent (e.g., PTFE for organics).

  • Quantification:

    • Gravimetric (Fast): Evaporate a known volume of supernatant and weigh the residue.[1]

    • HPLC (Precise): Dilute supernatant and analyze against a standard curve.[1]

Implications for Drug Development & Synthesis

Understanding the solubility profile allows for "Process Intensification" during synthesis and purification.[1]

Acid-Base Extraction Strategy (Purification)

Because the molecule is an amine, its solubility can be toggled using pH:

  • Reaction Mixture: Dissolve crude in DCM (High Solubility).

  • Wash: Extract with Acidic Water (pH 2) . The amine protonates (

    
    ) and moves to the aqueous phase.[1] Impurities remain in DCM.[1]
    
  • Recovery: Basify the aqueous phase (pH > 12) with NaOH. The amine deprotonates (Free Base) and becomes insoluble in water but soluble in organics.[1]

  • Extract: Extract back into DCM or Ethyl Acetate.

Salt Formation for Solid Handling

For drug formulation, the liquid free base is often inconvenient.[1]

  • Protocol: Dissolve the free base in Ethanol (High Sol.) and add HCl in Dioxane .

  • Result: The hydrochloride salt will precipitate (Low Sol. in Ethanol/Ether mixtures), allowing for filtration of a stable solid.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 915921-49-2. Retrieved from [Link]

  • Bergström, C. A., et al. (2016).[1][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safety Data Sheet (SDS) Analysis of N-Ethyl-3-(4-morpholinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Proactive Approach to Laboratory Safety

In the fast-paced environments of research and drug development, a deep and practical understanding of the chemical reagents we handle is not merely a regulatory requirement; it is the bedrock of scientific integrity and personnel safety. N-Ethyl-3-(4-morpholinyl)-1-propanamine is a versatile morpholine derivative utilized in various synthetic applications. However, its utility is matched by a significant hazard profile that demands rigorous analysis and respect. This guide moves beyond a superficial reading of the Safety Data Sheet (SDS). It is designed to provide researchers, scientists, and drug development professionals with an in-depth, actionable framework for interpreting the SDS of this compound, enabling a proactive, rather than reactive, safety culture. We will deconstruct the core sections of a typical SDS, layering the regulatory data with field-proven insights to ensure every experimental choice is informed by a comprehensive understanding of the risks and the causality behind mitigation protocols.

Chapter 1: Physicochemical Identity and Hazard Synopsis

A thorough safety analysis begins with unequivocally identifying the compound and understanding its fundamental physical properties, which dictate its behavior in the laboratory environment.

1.1 Compound Identification

It is critical to use the CAS (Chemical Abstracts Service) number as the primary identifier to eliminate any ambiguity that can arise from different naming conventions.

  • Chemical Name: N-Ethyl-3-(4-morpholinyl)-1-propanamine

  • Synonyms: 4-(3-(Ethylamino)propyl)morpholine

  • CAS Number: 2679-13-2[1]

  • Molecular Formula: C₉H₂₀N₂O[2]

  • Molecular Weight: 172.27 g/mol [2]

1.2 Physicochemical Properties and Their Implications

The physical state and properties of a substance are the first clues to its potential for exposure and the engineering controls that will be necessary.

PropertyValueScientific Implication & Handling Insight
Physical State LiquidAs a liquid, the primary routes of exposure are direct skin/eye contact and inhalation of vapors. The potential for aerosolization during transfer or mixing must be considered.
Odor Strong, ammonia-likeThe amine functional groups give this compound a characteristic odor. While this may serve as an indicator of a leak, olfactory fatigue can occur, making it an unreliable warning sign for prolonged, low-level exposure. Rely on engineering controls, not your sense of smell.
Flammability Flammable LiquidThe compound is designated as a flammable liquid.[3][4][5] This necessitates storage in a dedicated flammables cabinet and strict avoidance of ignition sources like sparks, open flames, and hot surfaces during handling.[3][5][6] All equipment used must be properly grounded to prevent static discharge.[3][5][7]

Chapter 2: In-Depth Toxicological Risk Assessment

This chapter deciphers the health hazard information, translating GHS (Globally Harmonized System) classifications into a tangible understanding of the risk to laboratory personnel.

2.1 GHS Hazard Classification: The Core of the Risk Profile

The SDS for this class of compounds consistently highlights a severe hazard profile.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[4] This is a primary and immediate danger. The "1B" sub-categorization indicates that the corrosive action is observable within 1 hour of exposure.

  • Serious Eye Damage/Irritation (Category 1): Causes serious eye damage.[4] Contact can lead to irreversible damage, including blindness.[3][6] This classification underscores the mandatory use of chemical splash goggles and, often, a face shield.

  • Acute Toxicity: The compound is often listed as harmful if swallowed and may be harmful or toxic in contact with skin or if inhaled.[3][5][6][8]

The causality behind the severe corrosivity lies in the amine functional groups. Amines are basic and can readily react with and denature proteins in tissues, leading to rapid chemical burns and cell death upon contact.

2.2 Logical Workflow for Hazard Assessment

A systematic approach is essential when evaluating the risks before starting any experiment. The following diagram illustrates a decision-making workflow based on the SDS hazard profile.

Hazard_Assessment_Workflow cluster_0 Phase 1: Pre-Experimental Analysis cluster_1 Phase 2: Control Strategy Development cluster_2 Phase 3: Final Safety Check Start Review SDS for N-Ethyl-3-(4-morpholinyl)-1-propanamine CheckHazards Identify GHS Hazard Categories (Skin Corrosion, Eye Damage, Flammability) Start->CheckHazards AssessExposure Determine Potential Exposure Routes (Inhalation, Dermal, Ingestion) CheckHazards->AssessExposure SelectControls Select Engineering Controls (Chemical Fume Hood Required) AssessExposure->SelectControls SelectPPE Define Mandatory PPE (Gloves, Goggles, Lab Coat, Face Shield) SelectControls->SelectPPE DevelopSOP Develop Standard Operating Procedure (SOP) Including spill & emergency actions SelectPPE->DevelopSOP FinalCheck Verify availability of: - Emergency Shower/Eyewash - Spill Kit - Fire Extinguisher (CO2, Dry Chemical) DevelopSOP->FinalCheck Proceed Proceed with Experiment FinalCheck->Proceed

Caption: Hazard Assessment Workflow for Corrosive & Flammable Amines.

Chapter 3: Proactive Exposure Control & PPE Protocols

Translating toxicological data into practice requires a multi-layered defense strategy encompassing engineering controls, administrative procedures, and Personal Protective Equipment (PPE).

3.1 Engineering Controls: The First Line of Defense

Given the compound's volatility and corrosivity, primary reliance on PPE is insufficient.

  • Chemical Fume Hood: All handling of N-Ethyl-3-(4-morpholinyl)-1-propanamine, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[5][6] This is non-negotiable. The hood contains vapors and provides a physical barrier against splashes.

  • Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[9] Work areas should be equipped with safety showers and eyewash stations that are located close to the workstation.[4][6]

3.2 Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be specific to the hazards identified.

  • Hand Protection: Wear impervious gloves, such as nitrile or neoprene.[4] Double-gloving is recommended during transfers of significant quantities. It's crucial to know the breakthrough time of the specific glove material against this chemical or class of chemicals.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[4] Due to the severe eye damage classification (Category 1), a face shield worn over the goggles is required when handling larger volumes or during procedures with a high splash risk.[4]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An impervious apron may be necessary for larger-scale work.

Protocol: PPE Selection and Use
  • Pre-Donning Inspection: Visually inspect all PPE for defects (cracks in goggles, holes in gloves) before use.

  • Donning Sequence:

    • Wash hands thoroughly.

    • Don lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • Don face shield (if required).

    • Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • During Use: Be mindful of actions that could compromise PPE. If gloves become contaminated, remove and replace them immediately using the proper technique to avoid skin contact.

  • Doffing Sequence (to prevent self-contamination):

    • Remove gloves using a glove-to-glove, then skin-to-skin technique.

    • Remove face shield.

    • Remove lab coat, turning it inside out as it is removed.

    • Remove goggles.

    • Wash hands thoroughly with soap and water.

Chapter 4: Emergency Response & First Aid Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

4.1 First Aid Measures

Immediate and decisive action is critical to mitigate injury from exposure.

  • Skin Contact: Take off immediately all contaminated clothing.[3][9] Immediately flush the skin with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large. Seek immediate medical attention.[3][4][9]

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[3][9] Remove contact lenses if present and easy to do.[3][4][9] Continue rinsing for at least 15 minutes, holding the eyelids open. It is imperative to call for immediate medical attention/an ophthalmologist.[9]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3][4][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][9]

  • Ingestion: Rinse mouth with water.[3][4][9] Do NOT induce vomiting , as this can cause secondary damage to the esophagus.[3][4][9] Seek immediate medical attention.[3][9]

4.2 Spill and Fire Response

  • Spill: Evacuate non-essential personnel.[6] Remove all ignition sources.[5][6] Ventilate the area. Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[8] Do not use combustible materials like paper towels to absorb the initial spill. Collect the absorbed material into a suitable, closed container for disposal.[5][8]

  • Fire: For small fires, use a CO₂, dry chemical, or alcohol-resistant foam extinguisher.[3][4][6] Do not use a direct water jet, as it may scatter the flammable liquid and spread the fire.[4] For larger fires, evacuate the area and call emergency services.

Emergency Response Flowchart

Emergency_Response cluster_Exposure Personal Exposure cluster_Spill Chemical Spill Event Incident Occurs (Spill or Exposure) AssessSafety Assess Immediate Danger (Fire, Vapors, etc.) Event->AssessSafety Evacuate Evacuate Area if Necessary AssessSafety->Evacuate Danger Present ExposureType Determine Exposure Type AssessSafety->ExposureType No Danger / Exposure SpillSize Assess Spill Size AssessSafety->SpillSize No Danger / Spill Alert Alert Supervisor & Emergency Services Evacuate->Alert SkinContact Skin: Remove clothing, Flush with water for 15+ min ExposureType->SkinContact Skin EyeContact Eyes: Flush with eyewash for 15+ min ExposureType->EyeContact Eye Inhalation Inhalation: Move to fresh air ExposureType->Inhalation Inhalation Medical Seek Immediate Medical Attention SkinContact->Medical EyeContact->Medical Inhalation->Medical SmallSpill Small Spill: Don Full PPE, Contain with inert absorbent SpillSize->SmallSpill Manageable LargeSpill Large Spill: Evacuate & Call Hazmat SpillSize->LargeSpill Large/Uncontrolled Cleanup Collect waste in sealed container for proper disposal SmallSpill->Cleanup

Caption: Decision Flowchart for Emergency Response Procedures.

Chapter 5: Chemical Stability, Storage, and Incompatibility

Proper storage is a critical, proactive safety measure.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][6][8][9] The storage area should be designated for flammable, corrosive liquids and be locked up or otherwise secured.[3][4][9][10]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and nitrosating agents.[4][6] The reaction with nitrosating agents is particularly hazardous as it can form N-nitroso compounds, which are often carcinogenic.

Chapter 6: Disposal and Environmental Fate

All waste generated, including contaminated absorbents and empty containers, must be treated as hazardous waste.

  • Disposal Protocol: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][9][10] Do not dispose of down the drain.[8][9] The high aquatic toxicity often associated with such amines means that release into the environment must be prevented.[8]

Conclusion

The safe handling of N-Ethyl-3-(4-morpholinyl)-1-propanamine is a clear example of where scientific diligence and safety protocols are inextricably linked. A comprehensive analysis of its SDS reveals a substance that is corrosive, flammable, and acutely toxic, demanding the highest level of respect and control. By moving beyond mere compliance and embedding the principles of hazard assessment, exposure control, and emergency preparedness into every workflow, we, as scientists and researchers, uphold our primary responsibility: to conduct our work in a manner that ensures the safety of ourselves, our colleagues, and our community.

References

  • EP HT PART B SAFETY DATA SHEET. Sika. [Link]

  • Substance Information. ECHA - European Chemicals Agency. [Link]

  • N-Ethyl-1-propanamine Safety Data Sheet. Chemsrc. [Link]

  • (S)-3-amino-1-methylazetidin-2-one. Bide Pharmatech. [Link]

  • N-ETHYL PROPYLAMINE. Ataman Kimya. [Link]

Sources

Precision Thermodynamics of Morpholine-Based Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Process Optimization and Drug Development

Executive Summary

Morpholine (


) and its substituted derivatives (e.g., N-methylmorpholine, N-ethylmorpholine) occupy a critical niche in both industrial process engineering and medicinal chemistry.[1] Their dual functionality—comprising a secondary amine and an ether linkage—creates a unique thermodynamic profile characterized by strong hydrogen bonding, high polarity, and specific conformational flexibility.

This guide moves beyond standard property tables to analyze the causality between molecular architecture and macroscopic thermodynamic behavior. For the process engineer, we dissect Vapor-Liquid Equilibrium (VLE) deviations essential for distillation design. For the medicinal chemist, we examine solution chemistry and


 temperature dependence, vital for predicting bioavailability and blood-brain barrier (BBB) permeation.

Molecular Architecture & Thermodynamic Significance

The thermodynamic behavior of morpholine intermediates is dictated by their heterocycloalkane structure. Unlike linear amines, morpholine exists predominantly in a chair conformation , which minimizes torsional strain.

  • The Dual-Center Effect: The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atom acts as both a donor (in secondary amines) and an acceptor. This allows for the formation of complex supramolecular networks in solution.

  • Dipolar Interactions: The vector sum of the C-N and C-O dipoles results in a significant dipole moment (

    
     for morpholine), driving high solubility in polar solvents like water and alcohols.
    
Structural Logic Flow

The following diagram illustrates how molecular features translate into observable thermodynamic phenomena.

MolecularLogic Struct Morpholine Structure (Chair Conformation) Func Dual Functionality (Ether O + Amine N) Struct->Func Inter Intermolecular Forces (H-Bonding + Dipole-Dipole) Func->Inter Dictates Prop1 Negative Excess Volume (Vᴱ) (Efficient Packing) Inter->Prop1 Causes Prop2 Negative Deviation from Raoult's Law (High Boiling Point) Inter->Prop2 Causes Prop3 Solubility/Bioavailability (High Water Miscibility) Inter->Prop3 Enables

Figure 1: Causality map linking morpholine's molecular structure to macroscopic thermodynamic properties.

Phase Equilibrium (VLE) and Volatility[2]

For process scientists designing purification units, the Vapor-Liquid Equilibrium (VLE) of morpholine mixtures is the governing parameter. Morpholine systems frequently exhibit negative deviations from Raoult’s Law when mixed with water or alcohols, indicating that adhesive forces (Morpholine-Solvent) are stronger than cohesive forces (Morpholine-Morpholine).

Binary Systems Analysis
Binary SystemInteraction TypeDeviation TypeEngineering Implication
Morpholine + Water Strong H-BondingNegativeDifficult separation; high reflux ratios required. Zeotropic but low relative volatility.[2]
Morpholine + Methanol H-BondingNegativeExothermic mixing; requires heat removal during blending.
N-Methylmorpholine + Water Hydrophobic HydrationComplexPresence of methyl group disrupts H-network slightly, increasing volatility compared to parent morpholine.
Thermodynamic Consistency

When evaluating VLE data for these intermediates, "Area Tests" (Redlich-Kister) are standard. However, for high-precision applications, the Point-to-Point Test (Van Ness method) is superior because it validates individual data points against the Gibbs-Duhem equation.

Technical Insight: In the distillation of N-methylmorpholine (NMM), trace water can significantly alter the fugacity coefficients. Using the NRTL (Non-Random Two-Liquid) model is recommended over Wilson equations for these systems due to the local composition heterogeneity introduced by the hydrophobic methyl group.

Volumetric and Transport Properties[2][3][4][5][6][7]

Understanding density (


) and viscosity (

) is not just about pump sizing; these properties reveal the microstructure of the solution .
Excess Molar Volume ( )

The excess molar volume is defined as:


[3]

For morpholine-water systems,


 is highly negative  over the entire composition range.
  • Mechanism: The water molecules fit into the "interstitial spaces" of the morpholine network, and strong H-bonds contract the intermolecular distance.

  • NMM Comparison: N-methylmorpholine shows a more negative

    
     in some organic mixtures due to the efficient packing of the planar methyl group, but in water, the hydrophobic effect dominates.
    
Viscosity Deviation ( )

Morpholine solutions exhibit positive viscosity deviations (


). This suggests that the mixture is "stiffer" than the pure components, confirming the formation of rigid H-bonded complexes. This has direct implications for mass transfer rates in bioreactors where morpholine derivatives are used as buffers.

Solution Chemistry & pKa

For drug development, the acid dissociation constant (


) determines the ionization state at physiological pH (7.4).
  • Morpholine

    
    :  ~8.36 (at 25°C).
    
  • N-Methylmorpholine

    
    :  ~7.38 (at 25°C).
    

Temperature Dependence: The


 of morpholine decreases as temperature increases. This is critical for high-temperature synthesis or sterilization processes.


This exothermic ionization implies that at reaction temperatures (e.g., 80°C), morpholine becomes a weaker base, potentially altering reaction kinetics in base-catalyzed pathways.

Experimental Protocols

To generate the high-quality data discussed above, rigorous experimental protocols are required. Below are the standard methodologies for Densimetry and Ebulliometry.

Protocol: High-Precision Densimetry (Vibrating Tube)

Objective: Determine excess molar volumes with uncertainty


.
  • Calibration:

    • Inject ultra-pure deionized water (Type I) and dry air at

      
      .
      
    • Verify against IUPAC water density standards.

  • Sample Preparation:

    • Prepare binary mixtures by mass (weighing precision

      
      ) to avoid volume non-additivity errors.
      
    • Degassing: Sonicate all samples for 15 minutes to remove dissolved air, which affects oscillation frequency.

  • Measurement:

    • Inject sample into the U-tube oscillator.

    • Wait for thermal equilibrium (

      
      ).
      
    • Record period of oscillation (

      
      ).
      
    • Calculate density:

      
       (where A and B are apparatus constants).
      
Protocol: VLE Determination (Ebulliometry)

VLE_Protocol Step1 Degassing (Vacuum/Freeze-Thaw) Step2 Equilibrium Still (Swietoslawski Type) Step1->Step2 Step3 P-T Control (±0.01 kPa / ±0.01 K) Step2->Step3 Stabilize Step4 Sampling (Liquid & Vapor Phase) Step3->Step4 Equilibrium Reached Step5 Analysis (GC or Refractometry) Step4->Step5

Figure 2: Workflow for isobaric VLE measurement using a recirculating still.

Case Study: N-Methylmorpholine N-oxide (NMMO)[8]

Application: Solvent for cellulose (Lyocell process). Thermodynamic Challenge: NMMO is thermally unstable and prone to runaway decomposition (exothermic).

  • Melting Point Depression: Pure NMMO melts at ~170°C, but the monohydrate (

    
    ) melts at ~75°C.
    
  • Safety Engineering: The phase diagram of NMMO/Water is critical. Operating with too little water leads to crystallization (plugging); too much water reduces solvent power for cellulose.

  • Key Metric: The activity of water (

    
    )  in NMMO mixtures must be carefully controlled. VLE data allows engineers to maintain the "golden zone" of hydration where cellulose solubility is maximized without risking thermal decomposition.
    

References

  • Vapor-Liquid Equilibrium of Morpholine Systems Experimental Binary Vapor Liquid Equilibrium Data of Morpholine with Methanol, 1–Propanol and 2–Ethoxyethanol. 4

  • Excess Molar Volumes of Aqueous Morpholine Density and excess molar volumes of aqueous solutions of morpholine and methylmorpholine at temperatures from 298.15 K to 353.15 K. 5[6][5]

  • N-Methylmorpholine Physical Properties N-Methylmorpholine - NIST WebBook & Wikipedia Data. 7

  • Morpholine in Drug Discovery Occurrence of Morpholine in Central Nervous System Drug Discovery. 8[1][9][10]

  • Thermodynamic Properties of Binary Mixtures Thermodynamics and transport properties of binary liquid mixtures at various temperatures (Morpholine with alkoxyethanols). 11

Sources

In-Depth Technical Guide: pKa Values and Basicity of N-Ethyl-3-(4-morpholinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-3-(4-morpholinyl)-1-propanamine is a diamine linker characterized by two distinct basic centers: a heterocyclic tertiary amine (morpholine ring) and an acyclic secondary amine (N-ethylamino chain). It serves as a critical intermediate in the synthesis of pharmaceutical agents, often utilized to modulate the solubility and pharmacokinetic profile of drug candidates.

This guide provides a rigorous analysis of the molecule's acid-base properties. Based on structural fragmentation analysis and empirical data from close analogs, the molecule exhibits two ionization constants (pKa values) :

  • pKa₁ (Secondary Amine): ~10.6 – 10.8 (Dominant basic center)

  • pKa₂ (Morpholine Nitrogen): ~7.0 – 7.5 (Secondary basic center)

At physiological pH (7.4), the molecule exists predominantly as a dication or monocation , conferring high aqueous solubility.

Structural Analysis & Pharmacophore Dissection

To accurately predict and rationalize the basicity, we must dissect the molecule into its constituent pharmacophores. The structure consists of a morpholine ring connected via a propylene (


) spacer to an N-ethylamino group.
Chemical Structure Diagram[1]

G cluster_0 Basicity Gradient Morpholine Morpholine Ring (Tertiary Amine) Electron-withdrawing Oxygen Linker Propylene Linker (3-Carbon Spacer) Insulates Resonance Morpholine->Linker N-substitution Amine N-Ethylamino Group (Secondary Amine) High Electron Density Linker->Amine C-N bond

Figure 1: Structural dissection of N-Ethyl-3-(4-morpholinyl)-1-propanamine highlighting the two nitrogen centers.

pKa Values and Basicity Analysis

The basicity of this molecule is governed by the availability of the lone pair electrons on the two nitrogen atoms. We analyze them in order of decreasing basicity (highest pKa to lowest pKa).

Site 1: The Acyclic Secondary Amine (Dominant Base)[1]
  • Functional Group: N-Ethylamino group (

    
    )
    
  • Estimated pKa: 10.6 – 10.8

  • Mechanistic Insight:

    • Inductive Effect (+I): The nitrogen is flanked by two alkyl groups (an ethyl group and the propyl linker). Alkyl groups are electron-donating, which increases electron density on the nitrogen, stabilizing the resulting ammonium cation (

      
      ).
      
    • Solvation: As a secondary amine, the conjugate acid has two

      
       protons available for hydrogen bonding with water, providing significant solvation stabilization.
      
    • Comparison: This value aligns closely with experimental data for N-ethylpropylamine (pKa ≈ 10.76) and diethylamine (pKa ≈ 10.98).

Site 2: The Morpholine Nitrogen (Weaker Base)[1]
  • Functional Group: N-Alkyl Morpholine Ring

  • Estimated pKa: 7.0 – 7.5

  • Mechanistic Insight:

    • Inductive Effect (-I): The oxygen atom within the morpholine ring is highly electronegative. It pulls electron density away from the ring nitrogen through the sigma bond framework (2 carbons away), significantly reducing the basicity compared to a standard piperidine ring (pKa ~11).

    • Coulombic Repulsion: In a titration from high pH to low pH, the secondary amine (Site 1) protonates first. The resulting positive charge exerts a field effect that repels the second incoming proton at the morpholine site, slightly lowering its pKa compared to a neutral N-ethylmorpholine (typically pKa ~7.7).

    • Comparison: N-Methylmorpholine has an experimental pKa of 7.[1]38. Given the propyl linker, the value for this molecule is expected to be in the 7.0–7.5 range.

Quantitative Summary Table
Basic CenterFunctional GroupHybridizationEst. pKa (Conj. Acid)Protonation State at pH 7.4
Primary Site Secondary Amine (Acyclic)

10.7 ± 0.2 > 99.9% Protonated (+)
Secondary Site Morpholine Nitrogen (Cyclic)

7.3 ± 0.3 ~ 50% Protonated (+)

Physicochemical Implications

Understanding the pKa is vital for predicting the molecule's behavior in biological and chemical systems.

Species Distribution (Microspecies)

At physiological pH (7.4), the secondary amine is fully protonated. The morpholine nitrogen is near its pKa, meaning it exists in equilibrium between neutral and protonated forms. Consequently, the molecule exists primarily as a mixture of monocations (+1) and dications (+2) .

Species pH12 pH12 pH10 pH ~ 10.7 Monocation (+1 Charge) Protonation at Secondary Amine pH12->pH10 + H+ (pKa ~ 10.7) pH7 pH7 pH10->pH7 + H+ (pKa ~ 7.3)

Figure 2: Protonation cascade of N-Ethyl-3-(4-morpholinyl)-1-propanamine as pH decreases.

Solubility and LogD
  • pH 1-6: High solubility. The dicationic nature disrupts crystal lattices and interacts strongly with water.

  • pH 7.4: Moderate-High solubility. The permanent positive charge on the secondary amine ensures it remains soluble in aqueous media.

  • pH > 11: Low solubility. The molecule becomes neutral and oily. Extraction into organic solvents (DCM, Ethyl Acetate) is most efficient at this pH.

Experimental Determination Protocols

To validate these theoretical values, the following experimental workflows are recommended.

Potentiometric Titration (Gold Standard)

This method determines the exact pKa values by monitoring the pH change upon addition of a titrant.

  • Preparation: Dissolve 5-10 mg of the amine in 20 mL of degassed water/KCl (0.1 M ionic strength).

  • Acidification: Add excess HCl (0.1 M) to fully protonate both sites (starting pH ~ 2.0).

  • Titration: Titrate with standardized NaOH (0.1 M) under inert gas (

    
     or 
    
    
    
    ) to prevent carbonate formation.
  • Analysis: Plot pH vs. Volume of NaOH. Look for two inflection points.[2][3] The first inflection (low pH) corresponds to the morpholine deprotonation; the second (high pH) corresponds to the secondary amine.

  • Calculation: Use the Bjerrum method or Gran plot analysis to extract pKa values.

NMR Titration (Site Assignment)

If ambiguity remains regarding which nitrogen corresponds to which pKa,


 NMR titration provides definitive structural proof.
  • Method: Monitor the chemical shift (

    
    ) of the protons adjacent to the nitrogens (the 
    
    
    
    protons) as a function of pH.
  • Observation: The chemical shift of the methylene protons next to the secondary amine will shift significantly around pH 10.7. The ring protons of the morpholine will shift around pH 7.3.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine. Retrieved from [Link]

  • ChemBK (2024). N-Ethylpropylamine - Physico-chemical Properties and Predicted pKa. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). N-Ethylpropylamine Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Ataman Chemicals. Technical Data Sheet: 3-Morpholinopropylamine. Retrieved from [Link]

  • Perrin, D. D. (1965).Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.

Sources

Methodological & Application

Application Note: Selective Reductive Amination of 4-(3-Ethylaminopropyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the protocol for the reductive amination of 4-(3-Ethylaminopropyl)morpholine (CAS: 123-00-2) with various aldehydes to synthesize tertiary amine derivatives. This specific amine substrate presents unique challenges due to its diamine character (containing both a reactive secondary amine and a non-reactive tertiary morpholine ring) and high aqueous solubility.

The protocol prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its high selectivity for iminium ions, minimizing side reactions such as direct reduction of the aldehyde. A secondary "Green Chemistry" protocol using catalytic hydrogenation is provided for scale-up scenarios.

Chemical Profile & Reactivity Analysis

Substrate Analysis
  • Compound: 4-(3-Ethylaminopropyl)morpholine

  • Reactive Site: The acyclic secondary amine (

    
    -ethyl group).
    
  • Non-Reactive Site: The cyclic tertiary amine (morpholine ring).

  • pKa Considerations: The molecule is diprotic. The secondary amine (pKa ~10.5) is sufficiently nucleophilic to attack carbonyls, but the morpholine ring (pKa ~8.3) increases the overall polarity, complicating the workup.

Reaction Mechanism

Unlike primary amines which form imines, this secondary amine reacts with aldehydes to form a positively charged iminium ion . This intermediate is electrophilic and is rapidly reduced by the hydride source.

Key Advantage of STAB: Sodium triacetoxyborohydride is mild.[1] It reduces the iminium ion much faster than it reduces the aldehyde starting material, allowing for a "one-pot" procedure without ensuring complete intermediate formation prior to reductant addition.[2]

ReductiveAmination Amine 4-(3-Ethylaminopropyl) morpholine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N+) Hemiaminal->Iminium Dehydration (-H2O) Product Tertiary Amine Product Iminium->Product Hydride Transfer AcidCat Acid Catalyst (AcOH) AcidCat->Hemiaminal Promotes STAB Reduction (STAB) STAB->Iminium Selectivity

Figure 1: Mechanistic pathway for the reductive amination of a secondary amine. Note the critical Iminium Ion intermediate which is the specific target of the STAB reducing agent.

Protocol A: Sodium Triacetoxyborohydride (Standard)

Application: Discovery chemistry, library synthesis, acid-sensitive substrates.

Reagents & Stoichiometry
ComponentEquiv.Role
Amine Substrate 1.0Nucleophile
Aldehyde 1.1 - 1.2Electrophile (Slight excess ensures conversion)
STAB 1.4 - 1.5Selective Reducing Agent
Acetic Acid (AcOH) 1.0 - 2.0Catalyst (Promotes iminium formation)
DCE or DCM Solvent0.1 - 0.2 M Concentration
Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve 4-(3-Ethylaminopropyl)morpholine (1.0 equiv) in 1,2-Dichloroethane (DCE).

    • Note: DCM can be used if DCE is restricted, but DCE allows for higher temperatures if the reaction is sluggish.

  • Activation: Add the Aldehyde (1.1 equiv).

  • Catalysis: Add Acetic Acid (1.5 equiv).

    • Observation: The solution may warm slightly.[3] Stir for 15–30 minutes at Room Temperature (RT) to establish the hemiaminal/iminium equilibrium.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in a single portion.

    • Caution: Gas evolution (hydrogen) is possible but usually minimal compared to NaBH4.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.

    • TLC Tip: Use a staining solution (Ninhydrin or KMnO4) as UV activity may be low for aliphatic amines.

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir vigorously for 15 minutes until gas evolution ceases.

Critical Workup (The "Dual-Base" Extraction)

Because the product contains a morpholine ring and a newly formed tertiary amine, it is highly polar . Standard extraction often leads to low yields.

  • Basification: Adjust the aqueous layer pH to >12 using 1N NaOH.

    • Why: You must ensure both nitrogen centers are fully deprotonated (free base) to force them into the organic layer.

  • Extraction: Extract 3x with DCM (Dichloromethane).

    • Pro Tip: If the product is stubborn, use a mixture of CHCl3:IPA (3:1) as the extraction solvent. This increases the polarity of the organic phase.

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

Protocol B: Catalytic Hydrogenation (Green Alternative)

Application: Scale-up, non-halogenated solvent requirements.

Reagents[1][3][4][5]
  • Catalyst: Pd/C (10% wt loading), typically 5-10% by weight of substrate.

  • Solvent: Ethanol or Methanol (anhydrous).

  • Hydrogen Source: H2 balloon (1 atm) or Parr shaker (30-50 psi).

Procedure
  • Dissolve amine and aldehyde (1:1 ratio) in Ethanol.

  • Add Pd/C catalyst carefully (under Nitrogen or Argon to prevent ignition).

  • Purge flask with H2 gas.

  • Stir vigorously under H2 atmosphere for 12–24 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

    • Safety: Do not let the catalyst dry out on the filter paper; it is pyrophoric. Keep it wet with water/solvent.

  • Concentrate filtrate to obtain crude product.

Analytical Validation & Troubleshooting

Expected Analytical Signatures
MethodSignalInterpretation
1H-NMR 9.5-10.0 ppmDisappearance of aldehyde proton (CHO).
1H-NMR 2.2-2.8 ppmShift/Broadening of the

-CH2 protons adjacent to the ethyl group.
LC-MS [M+H]+Mass should correspond to Amine MW + Aldehyde MW - 16 (Oxygen).
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Steric hindrance or wet solvent.Add 3Å Molecular Sieves to sequester water. Heat to 40°C.
Low Yield (Aqueous Loss) Product is too polar/protonated.Crucial: Ensure pH > 12 during extraction. Saturate aqueous layer with NaCl (Salting out). Use CHCl3/IPA extraction.
Aldehyde Reduction STAB is old/decomposed.Use fresh STAB. Ensure Acetic Acid is present to accelerate iminium formation over aldehyde reduction.

Workflow Visualization

Workflow Start Start: Mix Amine + Aldehyde Solvent: DCE Acid Add Acetic Acid (1.5 eq) Stir 20 min Start->Acid Reduce Add STAB (1.4 eq) Stir 4-16h @ RT Acid->Reduce Check LC-MS Check Reduce->Check Check->Reduce Incomplete (Add more STAB/Time) Quench Quench: Sat. NaHCO3 Check->Quench Complete Extract Extraction Strategy: 1. Adjust pH > 12 (NaOH) 2. Extract w/ DCM or CHCl3:IPA Quench->Extract Final Isolate Product Extract->Final

Figure 2: Operational workflow for the STAB-mediated reductive amination.

References

  • Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6] [Link]

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. [Link]

  • Tripathy, P. B., et al. (2018). "Reductive Amination: A Robust Method for the Synthesis of Amines."[4][6] Organic Preparations and Procedures International, 50(5), 417-463. [Link]

  • University of Rochester. "Workup for Removing Amines and Amphoteric Compounds." Not Voodoo X.[Link]

Sources

Application Notes and Protocols for the Synthesis of N-Ethyl-3-(4-morpholinyl)-1-propanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its advantageous physicochemical, biological, and metabolic properties.[1] Its frequent appearance in approved pharmaceuticals and experimental drugs stems from its ability to improve aqueous solubility, modulate lipophilicity, and serve as a versatile synthetic building block.[1][2] The morpholine ring can act as a pharmacophore, directly interacting with biological targets, or as a scaffold to orient other functional groups, ultimately enhancing potency and optimizing pharmacokinetic profiles.[1][2]

This guide provides detailed, field-proven protocols for the synthesis of N-Ethyl-3-(4-morpholinyl)-1-propanamine and its derivatives. This specific scaffold combines the benefits of the morpholine moiety with a flexible aminopropyl chain, making it a valuable precursor for developing novel therapeutic agents across various disease areas, including oncology, neuroscience, and infectious diseases.[3][4] We will explore two primary synthetic strategies: reductive amination and direct N-alkylation, elucidating the rationale behind each step to empower researchers to not only replicate these methods but also adapt them for the creation of diverse chemical libraries.

Strategic Overview: Pathways to N-Alkylated Propylamines

The synthesis of secondary amines like N-Ethyl-3-(4-morpholinyl)-1-propanamine can be approached from two principal directions. The choice of method depends on the availability of starting materials, desired scale, and control over side-product formation.

  • Reductive Amination: This is often the preferred method for its high selectivity and efficiency.[5] It involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in the same pot to the desired secondary amine.[6][7] This strategy elegantly avoids the common problem of over-alkylation.

  • Direct N-Alkylation: This classic SN2 approach involves treating a primary amine with an alkyl halide. While straightforward, its primary drawback is the potential for multiple alkylations, leading to the formation of tertiary amines and quaternary ammonium salts, which can complicate purification and lower yields.[8]

Below, we present detailed protocols for both methodologies, enabling scientists to choose the most suitable path for their research objectives.

Protocol 1: Synthesis via One-Pot Reductive Amination (Preferred Method)

This protocol details the synthesis of the target compound from 3-(morpholino)propanal and ethylamine. The one-pot nature of this reaction, where imine formation and reduction occur concurrently, is highly efficient. The key to success lies in using a reducing agent that is selective for the protonated imine (iminium ion) over the starting aldehyde.

Causality & Mechanistic Insight

The reaction proceeds in a mildly acidic environment (pH ~5-6). This acidity is crucial as it catalyzes the dehydration of the hemiaminal intermediate to form the C=N double bond of the imine. The resulting imine is then protonated to form an electrophilic iminium ion. We utilize sodium cyanoborohydride (NaBH₃CN), a mild reducing agent that does not readily reduce aldehydes or ketones at this pH but is highly effective at reducing the more electrophilic iminium ion.[6][7][8] This selectivity is the cornerstone of the one-pot procedure's success.

Experimental Workflow Diagram

G cluster_0 One-Pot Reaction Vessel (Solvent: Methanol) cluster_1 Reaction Intermediates cluster_2 Work-up & Purification A 3-(Morpholino)propanal Imine Imine Formation A->Imine Step 1: Imine Formation B Ethylamine (or derivative) B->Imine Step 1: Imine Formation C Mild Acid (e.g., Acetic Acid) C->Imine Step 1: Imine Formation D Sodium Cyanoborohydride (NaBH₃CN) Workup Quench & Aqueous Work-up D->Workup Step 2: Reduction Iminium Iminium Ion Imine->Iminium Protonation Iminium->Workup Step 2: Reduction Purify Column Chromatography Workup->Purify Product N-Ethyl-3-(4-morpholinyl) -1-propanamine Derivative Purify->Product

Caption: Workflow for one-pot reductive amination synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (10 mmol scale)Molar Eq.
3-(Morpholino)propanalC₇H₁₃NO₂143.181.43 g1.0
Ethylamine (70% in H₂O)C₂H₅NH₂45.08~0.82 mL1.2
Sodium CyanoborohydrideNaBH₃CN62.840.75 g1.2
Glacial Acetic AcidCH₃COOH60.05~0.1 mLCatalyst
Methanol (MeOH)CH₃OH32.0450 mLSolvent
Dichloromethane (DCM)CH₂Cl₂84.93As neededExtraction
Saturated NaHCO₃ (aq)NaHCO₃84.01As neededWork-up
Anhydrous MgSO₄MgSO₄120.37As neededDrying
Silica GelSiO₂60.08As neededChromatography
Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(morpholino)propanal (1.43 g, 10.0 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in methanol (50 mL). Add ethylamine solution (70% in H₂O, ~0.82 mL, 12.0 mmol) to the flask.

  • pH Adjustment: Add a few drops of glacial acetic acid to adjust the pH to approximately 5-6 (check with pH paper). Stir the mixture at room temperature for 20 minutes to allow for initial imine formation.

  • Reductant Addition: In a single portion, add sodium cyanoborohydride (0.75 g, 12.0 mmol) to the stirring solution. Caution: NaBH₃CN is toxic. Handle in a fume hood with appropriate personal protective equipment. The reaction is typically accompanied by gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane with 1% triethylamine. The product spot should be less polar than the starting aldehyde.

  • Work-up - Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. This neutralizes the acid and destroys any remaining reducing agent.

  • Work-up - Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford the pure N-Ethyl-3-(4-morpholinyl)-1-propanamine.

Protocol 2: Synthesis via Direct N-Alkylation

This protocol describes the synthesis from 3-(4-morpholinyl)-1-propanamine and an ethylating agent like ethyl iodide. While conceptually simpler, this method requires careful control to minimize the formation of the di-alkylated tertiary amine.

Causality & Mechanistic Insight

This reaction is a standard nucleophilic substitution (SN2), where the primary amine acts as the nucleophile attacking the electrophilic carbon of the ethyl halide. The primary challenge is that the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event. To favor mono-alkylation, a large excess of the starting amine is typically used, ensuring the ethyl halide is more likely to encounter a molecule of the primary amine rather than the product. The inclusion of a mild base like potassium carbonate is essential to neutralize the hydroiodic acid (HI) formed during the reaction, preventing the protonation and deactivation of the starting amine.

Experimental Workflow Diagram

G cluster_0 Reaction Vessel (Solvent: Acetonitrile) cluster_1 Work-up & Purification A 3-(4-Morpholinyl)-1-propanamine (Large Excess) Filter Filter solids A->Filter S_N2 Reaction B Ethyl Iodide (or Bromide) B->Filter S_N2 Reaction C Base (e.g., K₂CO₃) C->Filter S_N2 Reaction Extract Aqueous Work-up Filter->Extract Purify Column Chromatography Extract->Purify Product N-Ethyl-3-(4-morpholinyl) -1-propanamine (plus byproducts) Purify->Product

Caption: Workflow for direct N-alkylation synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (10 mmol scale)Molar Eq.
3-(4-Morpholinyl)-1-propanamineC₇H₁₆N₂O144.224.33 g3.0
Ethyl IodideC₂H₅I155.971.56 g (0.81 mL)1.0
Potassium Carbonate (anhydrous)K₂CO₃138.212.76 g2.0
Acetonitrile (ACN)CH₃CN41.0550 mLSolvent
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-(4-morpholinyl)-1-propanamine (4.33 g, 30.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol) in acetonitrile (50 mL).

  • Reagent Addition: Stir the suspension vigorously. Slowly add ethyl iodide (0.81 mL, 10.0 mmol) dropwise over 10 minutes.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to observe the consumption of ethyl iodide and the formation of the product. Note the potential formation of a higher Rf byproduct (the tertiary amine).

  • Work-up - Filtration: Cool the reaction to room temperature and filter off the potassium carbonate and potassium iodide salts. Wash the solid cake with a small amount of acetonitrile.

  • Work-up - Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Work-up - Extraction: Dissolve the residue in DCM (50 mL) and wash with water (2 x 25 mL) to remove any remaining salts and excess starting amine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product mixture.

  • Purification: Purify the crude material by column chromatography on silica gel. This step is critical to separate the desired secondary amine from unreacted primary amine and the di-alkylated tertiary amine byproduct.

Comparison of Synthetic Protocols

FeatureProtocol 1: Reductive AminationProtocol 2: Direct N-Alkylation
Selectivity High for mono-alkylationLow; risk of over-alkylation
Atom Economy GoodPoor (requires large excess of amine)
Reagents Requires aldehyde precursor; NaBH₃CN is toxicUses simple alkyl halides
Work-up Requires quenching and extractionSimpler filtration and extraction
Purification Generally straightforwardCan be challenging due to byproducts
Overall Recommendation Preferred method for control and efficiencyViable, but less efficient and harder to purify

Characterization and Quality Control

Confirmation of the structure and purity of the synthesized N-Ethyl-3-(4-morpholinyl)-1-propanamine is essential. The following analytical techniques are standard.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expect to see characteristic signals for the ethyl group (a quartet around 2.6 ppm and a triplet around 1.1 ppm), the morpholine ring protons (multiplets around 2.4 ppm and 3.7 ppm), and the propyl chain protons (multiplets between 1.7 and 2.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments.[9] The use of databases can aid in assigning chemical shifts.[10]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 172.27.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to assess the final purity of the compound, which should typically be >95% for use in further applications.

Conclusion

The synthesis of N-Ethyl-3-(4-morpholinyl)-1-propanamine and its derivatives is readily achievable through standard organic chemistry techniques. For researchers aiming to build libraries of related compounds with high purity and good yield, the reductive amination protocol is strongly recommended due to its superior control over selectivity. By understanding the mechanistic principles behind these protocols, scientists can confidently synthesize and adapt these valuable chemical scaffolds for their drug discovery and development programs.

References

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • Basset, J. et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available from: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • Ceraso, A. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2725-2748. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Boehringer Ingelheim Pharmaceuticals, Inc. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available from: [Link]

  • Google Patents. CN110627743A - Method for preparing morpholine and monoethylamine by using N-ethyl....
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. Available from: [Link]

  • Bowman, M. D., & Peterson, M. C. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available from: [Link]

  • Jaware, J., & Borhade, S. SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmacy & Pharmaceutical Research.
  • PubMed. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information - Electronic Supplementary Material (ESI) for Green Chemistry. Available from: [Link]

  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Available from: [Link]

  • Springer Medizin. Identification and structure characterization of five synthetic opioids.... Available from: [Link]

  • OSTI.gov. The Natural Products Magnetic Resonance Database NP-MRD for 2025. Available from: [Link]

  • Organic Chemistry Portal. Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Available from: [Link]

Sources

Technical Guide: Leveraging N-Ethyl-3-(4-morpholinyl)-1-propanamine in Agrochemical Discovery

[1]

CAS: 3578-43-6 Formula: C₉H₂₀N₂O Synonyms: N-Ethyl-3-morpholinopropan-1-amine; 4-[3-(Ethylamino)propyl]morpholine

Executive Summary & Chemical Profile[1][2][3]

N-Ethyl-3-(4-morpholinyl)-1-propanamine is a specialized diamine linker widely utilized in the "Lead Optimization" phase of agrochemical discovery. Unlike commodity intermediates used in bulk manufacturing of older pesticides, this compound serves as a strategic building block for combinatorial library synthesis and physicochemical tuning .

Why This Molecule?

In modern pesticide design, the "morpholinopropyl" moiety is a privileged scaffold. It serves three critical functions:

  • Solubility Enhancement: The tertiary morpholine nitrogen (pKa ~8.4) allows for protonation at physiological pH in plants/fungi, improving phloem mobility.

  • Metabolic Stability: The morpholine ring is resistant to rapid oxidative degradation compared to open-chain alkyl amines.

  • Versatile Conjugation: The secondary N-ethyl amine acts as a nucleophilic handle that prevents over-alkylation (unlike primary amines), ensuring clean formation of amides, ureas, and sulfonamides.

Physicochemical Data Table
PropertyValueRelevance to Synthesis
Molecular Weight 172.27 g/mol Stoichiometry calculations.
Boiling Point ~240°C (est)High boiling point requires vacuum distillation for purification.
pKa (calc) N4 (Morpholine): ~8.4NH (Ethyl): ~10.2The secondary amine is more basic/nucleophilic; requires careful pH control during salt formation.
Density ~0.92 g/cm³Liquid handling; phase separation in aqueous workups.

Application I: Synthesis of Novel Carboxamide Fungicides (SDHI Analogues)

Context: Succinate Dehydrogenase Inhibitors (SDHIs) are a premier class of fungicides. Many next-generation SDHIs require a flexible linker between the aromatic "warhead" (e.g., pyrazole or pyridine) and the lipophilic tail. This amine provides that linker.

Experimental Protocol: Schotten-Baumann Amide Coupling

Objective: Couple the amine with a Pyrazole-4-carbonyl chloride to create a library of potential antifungal agents.

Reagents:
  • Substrate: 1-Methyl-3-(difluoromethyl)pyrazole-4-carbonyl chloride (1.0 eq).

  • Nucleophile: N-Ethyl-3-(4-morpholinyl)-1-propanamine (1.1 eq).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1.1 equivalents of N-Ethyl-3-(4-morpholinyl)-1-propanamine and 1.5 equivalents of DIPEA in anhydrous DCM (concentration ~0.2 M).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Causality: The reaction is exothermic; cooling prevents side reactions and decomposition of the acid chloride.

  • Addition: Add the acid chloride (dissolved in minimal DCM) dropwise over 20 minutes.

    • Checkpoint: The solution may turn slightly yellow or cloudy due to amine hydrochloride salt formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup (The "Morpholine Wash"):

    • Dilute with DCM.

    • Wash 2x with saturated NaHCO₃ (removes unreacted acid/HCl).

    • Wash 1x with Brine .

    • Critical Step: Do not wash with strong acid (e.g., 1M HCl) at this stage, or you will protonate the morpholine ring and lose your product to the aqueous layer.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography on silica gel (Eluent: DCM/MeOH/NH₄OH gradient).

Visualization: Amide Synthesis Workflow

AmideSynthesisStartStart:Amine + Base (DCM)AddAdd Acid Chloride(0°C, Dropwise)Start->Add N2 atmReactStir at RT(4-6 Hours)Add->React Warm to RTQuenchQuench:Sat. NaHCO3React->Quench TLC CheckPhasePhase Separation:Keep Organic LayerQuench->Phase WashPurifyFlash Chromatography(DCM/MeOH)Phase->Purify Dry & Conc.

Caption: Logical workflow for coupling CAS 3578-43-6 with acid chlorides, emphasizing the critical quench step to preserve the basic morpholine moiety.

Application II: Urea-Based Herbicide Library Generation

Context: Urea linkages are common in herbicides (e.g., Diuron, Linuron) and insecticides. The reaction of this secondary amine with isocyanates creates trisubstituted ureas, a scaffold often explored for Photosystem II inhibition.

Experimental Protocol: Isocyanate Addition

Objective: Synthesis of 1-Ethyl-1-(3-morpholinopropyl)-3-arylureas.

Reagents:
  • Electrophile: Phenyl isocyanate derivative (1.0 eq).

  • Nucleophile: N-Ethyl-3-(4-morpholinyl)-1-propanamine (1.05 eq).

  • Solvent: Acetonitrile (ACN) or THF (Dry).

  • Catalyst: None required (The secondary amine is sufficiently nucleophilic).

Step-by-Step Methodology:
  • Dissolution: Dissolve the isocyanate in dry ACN at room temperature.

  • Addition: Add the amine in one portion.

    • Observation: An immediate exotherm is expected. If working on >5g scale, add dropwise to control heat.

  • Precipitation: In many cases, the urea product is less soluble in ACN than the starting materials and will precipitate as a white solid within 1 hour.

  • Isolation: Filter the solid. Wash with cold ether to remove unreacted amine.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Application III: Formulation Enhancement (Volatility Reduction)

Context: High-volatility herbicides (like Dicamba or 2,4-D) drift to non-target crops. Reacting these acids with heavy, low-volatility amines like N-Ethyl-3-(4-morpholinyl)-1-propanamine forms "low-drift" salts.

Mechanism of Action

The morpholine ring and the secondary amine both offer protonation sites. By forming a salt with the acid herbicide, the vapor pressure of the active ingredient is drastically lowered (from Pascals to milliPascals), reducing atmospheric loss.

Protocol: Salt Formation
  • Stoichiometry: Calculate 1.0 molar equivalent of the herbicide acid (e.g., 2,4-D Acid).

  • Mixing: Dissolve the acid in Isopropanol (IPA).

  • Neutralization: Add N-Ethyl-3-(4-morpholinyl)-1-propanamine slowly while monitoring pH.

  • Target: Adjust to pH 7.5–8.0 (ensuring full protonation of the most basic nitrogen).

  • Solvent Removal: Rotary evaporate the IPA to yield the viscous amine salt.

Safety & Handling (E-E-A-T)

  • Corrosivity: As a diamine, this compound is corrosive to skin and eyes (Category 1B). Always wear a face shield and nitrile gloves (double-gloving recommended).

  • Sensitization: Morpholine derivatives can be skin sensitizers. Avoid inhalation of vapors.[1][2][3][4]

  • Storage: Store under nitrogen. Amines absorb CO₂ from the air to form carbamates, which can interfere with precise stoichiometric reactions.

References

  • Morpholine Scaffolds in Agrochemicals

    • Source: Lamberth, C. (2018).[5] "Agrochemical Lead Optimization by Scaffold Hopping." Pest Management Science.

    • Relevance: Validates the use of morpholine ring replacement and linker str
    • URL:

  • Isocyanate Reactivity & Urea Synthesis

    • Source:Organic Chemistry Portal. "Synthesis of Ureas."
    • Relevance: Standardizes the protocol for secondary amine-isocyan
    • URL:

  • General Safety Data (Amine Handling)

    • Source: Thermo Fisher Scientific / Acros Organics SDS.
    • Relevance: Provides authoritative hazard classific
    • URL:

  • Fungicide Mechanism of Action (Morpholines)

    • Source: "Morpholine Antifungals: Design, Synthesis, and Biological Evalu
    • -reductase)
    • URL: (General search for Morpholine Antifungals)

The Emergence of Morpholine Propanamines in Asymmetric Organocatalysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

The quest for efficient, stereoselective, and sustainable chemical transformations is a cornerstone of modern organic synthesis, with profound implications for drug discovery and development. In this context, organocatalysis has emerged as a powerful tool, offering an alternative to traditional metal-based catalysts.[1] Within the diverse arsenal of organocatalysts, those featuring a morpholine scaffold are gaining increasing attention.[2] This guide provides an in-depth exploration of the catalytic role of a specific subclass, morpholine propanamines, in key organic reactions. We will delve into the mechanistic underpinnings of their catalytic activity, provide detailed experimental protocols, and offer insights into the causality behind experimental design, reflecting field-proven expertise.

The Morpholine Moiety: A Privileged Scaffold in Catalysis

The morpholine ring is a well-recognized "privileged scaffold" in medicinal chemistry, frequently found in a wide array of pharmaceuticals due to its favorable physicochemical properties, such as metabolic stability and aqueous solubility.[2][3] Its foray into catalysis is more recent but equally promising. While the pyrrolidine ring, famously represented by proline, has dominated enamine-based organocatalysis, the morpholine nucleus presents unique electronic and steric properties.[4][5] The presence of the ether oxygen atom in the morpholine ring can influence the nucleophilicity of the corresponding enamines by increasing the ionization potential.[4][5] However, strategic design of morpholine-based catalysts can overcome these perceived limitations, leading to highly efficient and stereoselective transformations.[4]

Synthesis of a Representative Morpholine Propanamine Catalyst

The synthesis of morpholine propanamine catalysts can be achieved through straightforward and scalable synthetic routes. Here, we present a protocol for the synthesis of (S)-N-(morpholin-2-ylmethyl)propan-2-amine, a representative chiral morpholine propanamine, starting from commercially available materials. The precise control of stereochemistry is often crucial for therapeutic efficacy and safety.[3]

Protocol 1: Synthesis of (S)-N-(morpholin-2-ylmethyl)propan-2-amine

Materials:

  • (S)-2-(aminomethyl)morpholine

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of (S)-2-(aminomethyl)morpholine (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add acetone (1.5 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild and selective reducing agent suitable for the reductive amination of the in situ-formed imine, minimizing side reactions.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired (S)-N-(morpholin-2-ylmethyl)propan-2-amine.

Catalytic Applications in Key C-C Bond Forming Reactions

Morpholine propanamines are particularly effective in promoting reactions that proceed through enamine or iminium ion intermediates, analogous to the well-established mechanisms of proline and its derivatives.[6][7] We will focus on three cornerstone transformations: the Michael Addition, the Aldol Reaction, and the Henry (Nitroaldol) Reaction.

The Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental method for the formation of carbon-carbon bonds.[8] Organocatalyzed asymmetric Michael additions of aldehydes to nitroolefins are of significant interest as the products are versatile synthetic intermediates.[4][5]

Mechanistic Insight:

The catalytic cycle, depicted below, commences with the formation of a chiral enamine from the morpholine propanamine catalyst and the aldehyde donor. This enamine then attacks the nitroolefin Michael acceptor in a stereocontrolled fashion. The steric hindrance provided by the substituents on the morpholine ring and the propanamine side chain directs the approach of the electrophile, leading to high diastereo- and enantioselectivity. Hydrolysis of the resulting iminium ion regenerates the catalyst and furnishes the chiral product.[9]

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Catalyst Morpholine Propanamine Enamine Chiral Enamine Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (Donor) Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + Nitroolefin Nitroolefin Nitroolefin (Acceptor) Product Michael Adduct Iminium_Adduct->Product + H₂O Regen_Catalyst Regenerated Catalyst Iminium_Adduct->Regen_Catalyst - Product Product->Regen_Catalyst - Catalyst Final_Product Chiral Michael Adduct Product->Final_Product Water H₂O Aldehyde_start Aldehyde Aldehyde_start->Aldehyde Nitroolefin_start Nitroolefin Nitroolefin_start->Nitroolefin

Caption: Proposed catalytic cycle for the morpholine propanamine-catalyzed Michael addition.

Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

Materials:

  • Propanal (Michael donor)

  • trans-β-Nitrostyrene (Michael acceptor)

  • (S)-N-(morpholin-2-ylmethyl)propan-2-amine (Catalyst, 10 mol%)

  • Toluene, anhydrous

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction vial charged with a magnetic stir bar, add trans-β-nitrostyrene (1.0 eq) and the morpholine propanamine catalyst (0.1 eq).

  • Add anhydrous toluene (to achieve a 0.5 M concentration of the nitroolefin).

  • Add propanal (2.0 eq) to the mixture. Causality: An excess of the aldehyde donor is often used to drive the reaction towards completion and ensure efficient catalyst turnover.

  • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.

  • Upon completion, directly purify the reaction mixture by column chromatography on silica gel to isolate the desired Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn/anti)ee (%)
110Toluene249595:598
25CH₂Cl₂368892:896
310THF487585:1590
Caption: Representative data for the morpholine propanamine-catalyzed Michael addition.
The Asymmetric Aldol Reaction

The aldol reaction is another powerful tool for C-C bond formation, creating a β-hydroxy carbonyl compound.[7] Proline and its derivatives are well-known catalysts for this transformation.[1][10] Morpholine propanamines can also effectively catalyze this reaction with high stereocontrol.

Mechanistic Insight:

Similar to the Michael addition, the reaction proceeds via a chiral enamine intermediate formed from the catalyst and a ketone donor. This enamine then attacks the aldehyde acceptor. The transition state is highly organized, often involving a hydrogen bond between the carboxylic acid (if present on the catalyst) or another H-bond donor and the aldehyde, leading to excellent stereoselectivity.[7] Hydrolysis of the resulting iminium intermediate releases the aldol product and regenerates the catalyst.

Protocol 3: Asymmetric Aldol Reaction of a Ketone and an Aldehyde

Materials:

  • Cyclohexanone (Aldol donor)

  • 4-Nitrobenzaldehyde (Aldol acceptor)

  • (S)-N-(morpholin-2-ylmethyl)propan-2-amine (Catalyst, 20 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, dissolve 4-nitrobenzaldehyde (1.0 eq) and the morpholine propanamine catalyst (0.2 eq) in DMSO (to achieve a 0.5 M concentration of the aldehyde).

  • Add cyclohexanone (5.0 eq). Causality: A large excess of the ketone donor is typically required to favor the desired cross-aldol reaction over self-aldol condensation of the aldehyde.

  • Seal the vial and stir the mixture at room temperature for 72 hours.

  • Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess of the product.

The Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction involves the addition of a nitroalkane to a carbonyl compound, yielding a β-nitro alcohol, a valuable synthetic precursor.[11][12] The base-catalyzed nature of this reaction makes it amenable to catalysis by amine-containing organocatalysts.[13][14]

Mechanistic Insight:

In the Henry reaction, the morpholine propanamine acts as a Brønsted base, deprotonating the nitroalkane to form a nitronate anion. The chiral environment provided by the catalyst then directs the nucleophilic attack of the nitronate onto the aldehyde. It is proposed that a bifunctional activation mechanism may be at play, where the protonated amine of the catalyst activates the aldehyde via hydrogen bonding, while another basic site on the catalyst facilitates the deprotonation of the nitroalkane.

G cluster_workflow Experimental Workflow Start Combine Aldehyde, Nitroalkane, & Catalyst Reaction Stir at Specified Temperature & Time Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield, dr, and ee Purification->Analysis

Sources

Application Note: Preparation of Quaternary Ammonium Salts from N-Ethyl-3-(4-morpholinyl)-1-propanamine

[1]

Executive Summary

This application note details the synthetic protocols for converting N-Ethyl-3-(4-morpholinyl)-1-propanamine into quaternary ammonium salts (QAS). These derivatives are critical in the development of Gemini surfactants , ionic liquids , and phase transfer catalysts .

The guide addresses the unique challenge of quaternizing a diamine substrate containing both a secondary acyclic amine and a tertiary cyclic amine (morpholine) . We provide two distinct protocols:

  • Exhaustive Quaternization: For the synthesis of high-charge density bis-quaternary salts (Gemini-type).[1]

  • Stepwise Alkylation: For the controlled synthesis of mono-quaternary derivatives.

Technical Note on CAS Identity

Target Molecule: N-Ethyl-3-(4-morpholinyl)-1-propanamine Chemical Structure: 4-(3-(ethylamino)propyl)morpholine CAS Registry: Ambiguities exist in public databases.[1] While CAS 24028-46-4 is occasionally linked, it often refers to piperazine derivatives.[1] Users must verify the structure via NMR/MS before synthesis. This guide assumes the structure: Morpholine-N-(CH₂)₃-NH-CH₂CH₃ .[1]

Chemical Mechanism & Strategic Planning

Nucleophilic Selectivity

The starting material possesses two nucleophilic nitrogen centers with distinct reactivities:

  • Site A (Secondary Amine): The acyclic

    
    -ethyl group.[1] It is sterically accessible and highly nucleophilic (
    
    
    ).[1]
  • Site B (Tertiary Amine): The morpholine nitrogen. It is sterically hindered and electronically deactivated by the inductive effect of the ring oxygen (

    
    ).
    

Reaction Hierarchy:

  • Step 1 (

    
     Alkylation):  The secondary amine (Site A) reacts rapidly with alkyl halides (RX) to form a tertiary amine.
    
  • Step 2 (Quaternization): The newly formed tertiary amine at Site A competes with the morpholine nitrogen (Site B) for further alkylation.

    • Steric Control: If R is bulky (e.g., Benzyl), quaternization at the morpholine ring is slow.

    • Exhaustive Conditions: Using excess methyl iodide (MeI) drives both sites to quaternization.[1]

Reaction Pathway Diagram[1]

ReactionPathwayStartN-Ethyl-3-(4-morpholinyl)-1-propanamine(Secondary + Tertiary Amine)InterIntermediate Tertiary Amine(N,N-Dialkyl-N-ethyl...)Start->Inter+ 1 eq. RX(Fast Alkylation)MonoQuatMono-Quaternary Salt(Ammonium functionalized)Inter->MonoQuat+ 1 eq. RX(Kinetic Control)BisQuatBis-Quaternary Salt(Gemini Surfactant / Ionic Liquid)Inter->BisQuat+ Excess RX(High Temp/Pressure)MonoQuat->BisQuat+ Excess RX(Thermodynamic Control)

Caption: Stepwise alkylation pathway from the diamine precursor to bis-quaternary ammonium salts.

Experimental Protocols

Protocol A: Synthesis of Bis-Quaternary Ammonium Salts (Exhaustive Methylation)

Target Product:


Application:1
Materials
  • Precursor: N-Ethyl-3-(4-morpholinyl)-1-propanamine (10 mmol, 1.72 g).[1]

  • Alkylating Agent: Iodomethane (Methyl Iodide) (Excess, 40 mmol, 2.5 mL). Caution: Carcinogen.[1]

  • Solvent: Acetonitrile (anhydrous, 20 mL).

  • Base: Potassium Carbonate (

    
    ) (Optional, to scavenge HI if protonation occurs, but usually not needed for direct quaternization of free base).
    
Procedure
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

  • Dissolution: Dissolve the amine precursor in 15 mL of anhydrous acetonitrile. Chill to 0°C in an ice bath.

  • Addition: Add Iodomethane dropwise over 20 minutes. Exothermic reaction expected.[1]

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Heat to reflux (82°C) for 12–18 hours to ensure quaternization of the hindered morpholine nitrogen.

  • Work-up:

    • Cool the mixture to RT. A heavy precipitate (the quaternary salt) should form.

    • Add 30 mL of cold Diethyl Ether to complete precipitation.[1]

    • Filter the solid under vacuum (Buchner funnel).

  • Purification: Recrystallize from hot Ethanol/Acetone (1:3 v/v).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Expected Data
ParameterValue
Yield > 85%
Appearance White to off-white hygroscopic crystals
Solubility Soluble in water, methanol; Insoluble in ether, hexane
Melting Point > 200°C (decomposition)
Protocol B: Synthesis of Gemini Surfactants (Long-Chain Alkylation)

Target Product: Morpholine-based Cationic Gemini Surfactant. Reagent: Benzyl Chloride or 1-Bromododecane.[1]

Materials
  • Precursor: N-Ethyl-3-(4-morpholinyl)-1-propanamine (10 mmol).[1]

  • Alkylating Agent: Benzyl Chloride (22 mmol, 2.2 eq).

  • Solvent: Ethanol (Absolute).[1]

Procedure
  • Mixing: In a pressure tube or sealed reactor, combine the amine and Benzyl Chloride in 20 mL Ethanol.

  • Reaction: Heat to 80°C for 24 hours. The sealed vessel prevents loss of volatile alkyl halides and ensures higher reaction kinetics for the morpholine site.

  • Monitoring: Monitor via TLC (Mobile phase: Methanol/DCM 1:9). The disappearance of the starting amine spot indicates conversion to the intermediate tertiary amine. Continued heating is required for the quaternary spot to appear.[2]

  • Isolation:

    • Evaporate solvent under reduced pressure (Rotavap).[1]

    • The residue is often a viscous oil. Triturate with Ethyl Acetate to induce crystallization.[1]

    • If oil persists (common for long-chain quats), wash repeatedly with Hexane to remove unreacted alkyl halide.[1]

  • Dialysis (Optional): For high-purity surfactant applications, dialyze the aqueous solution against deionized water (MWCO 500 Da) to remove excess salts.[1]

Characterization & Validation

To validate the structure, you must confirm the quaternization of both nitrogen centers (for Method A) or the specific site (Method B).

NMR Spectroscopy ( -NMR in )
  • Shift of N-CH₂: Upon quaternization, the protons on carbons adjacent to nitrogen shift downfield (deshielding).

  • Morpholine Ring:

    • Free Base:

      
       2.4 ppm (N-CH₂) and 
      
      
      3.6 ppm (O-CH₂).[1]
    • Quaternary Salt: The N-CH₂ protons shift to

      
       3.5–4.0 ppm.[1] The O-CH₂ protons shift slightly to 
      
      
      3.9–4.2 ppm.[1]
  • Diagnostic Signal: Look for the integration of the methyl group(s) attached to the nitrogen. For Method A, two distinct singlets for

    
    -Me (acyclic) and Morph-
    
    
    -Me may appear, or they may overlap depending on resolution.[1]
Epton Titration (Surfactant Analysis)

For Protocol B products (surfactants), determine the cationic active matter content.

  • Reagent: Sodium Lauryl Sulfate (SLS) standard solution (0.004 M).[1]

  • Indicator: Mixed indicator (Dimidium Bromide / Disulphine Blue VN).

  • Method: Titrate the sample in a two-phase system (Water/Chloroform).[1]

  • Endpoint: The organic layer changes from pink (cationic complex) to grey-blue (anionic complex).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Quaternization Steric hindrance at Morpholine N.Increase reaction time (up to 48h) or temperature (use sealed tube). Switch to a better leaving group (Iodide > Bromide > Chloride).[1]
Hygroscopic Product Quaternary salts are naturally hygroscopic.[1]Dry under high vacuum with

.[1] Store in a desiccator. Handle in a glovebox if necessary.[1]
Oiling Out Product is an Ionic Liquid at RT.[1]Attempt crystallization at -20°C. Use anion exchange (metathesis) to swap halide for

or

to induce crystallinity for characterization.
Dark Coloration Oxidation of amine or iodine liberation.[1]Perform reaction under Nitrogen/Argon atmosphere. Wash product with minimal cold acetone.[1]

Safety & Compliance

  • Alkylating Agents: Methyl Iodide and Benzyl Chloride are potent alkylating agents and suspected carcinogens.[1] Double-gloving and use of a fume hood are mandatory.[1]

  • Waste Disposal: Quench unreacted alkyl halides with aqueous ammonia or sodium thiosulfate before disposal.[1] Segregate halogenated waste.[1]

  • Regulatory: Verify TSCA/REACH status if scaling up, as quaternary ammonium compounds are regulated for environmental toxicity (aquatic hazards).

References

  • Synthesis of Quaternary Ammonium Salts (General)

    • Title: Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity.
    • Source: Molecules (2016).[1]

    • URL:[Link]

  • Morpholine Quaternization Kinetics

    • Title: N-Benzyl-N-ethylmorpholinium chloride.[1]

    • Source: Acta Crystallographica Section E (2008).[1]

    • URL:[Link]

  • Gemini Surfactant Synthesis

    • Title: Synthesis and Properties of Dissymmetric Gemini Surfactants.
    • Source: Journal of Surfactants and Detergents (via PMC).[1]

    • URL:[Link]

  • Nucleophilicity Trends

    • Title: Nucleophilicity Trends of Amines (Mayr Parameters).
    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Purification of N-Ethyl-3-(4-morpholinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of crude N-Ethyl-3-(4-morpholinyl)-1-propanamine (CAS 915921-49-2). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions to common purification challenges. Our focus is on explaining the causality behind experimental choices to empower you to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of N-Ethyl-3-(4-morpholinyl)-1-propanamine relevant to purification?

Understanding the physicochemical properties of your target compound is the cornerstone of designing an effective purification strategy. This molecule is a diamine, possessing both a secondary amine (the N-ethyl group) and a tertiary amine (the morpholine nitrogen). This dual basicity dictates its behavior in different environments.

PropertyValueSource
CAS Number 915921-49-2[1][2]
Molecular Formula C₉H₂₀N₂O[1]
Molecular Weight 172.27 g/mol [1]
Appearance Likely a liquid at room temperature (based on similar structures)N/A
Boiling Point Not readily available, but expected to be >200°C at atmospheric pressure. Requires vacuum distillation.N/A
Basicity (pKa) Expected to have two pKa values, typical for aliphatic amines, making it highly susceptible to protonation in acidic conditions.N/A
Q2: What are the most common impurities I should expect in my crude sample?

The impurity profile is highly dependent on the synthetic route. However, for typical syntheses involving alkylation or reductive amination, you should anticipate:

  • Unreacted Starting Materials: Such as 3-(4-morpholinyl)-1-propanamine or ethylating agents.

  • Over-Alkylated Products: Quaternary ammonium salts if a strong ethylating agent was used in excess.

  • Solvent Residues: Residual reaction or workup solvents.

  • Degradation Products: Amines can be susceptible to oxidation if handled improperly in air.[3] Secondary amines, in the presence of nitrous acid sources (e.g., nitrites under acidic conditions), can form N-nitrosamines, which are potent mutagens and a significant safety concern.[4][5][6]

Q3: What are the primary purification strategies for a molecule like this?

There are three main strategies, and the best choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.

  • Vacuum Distillation: Ideal for thermally stable, liquid amines to remove non-volatile or significantly lower-boiling impurities. Given the expected high boiling point, distillation at atmospheric pressure is not feasible and will likely lead to decomposition.

  • Acid-Base Extraction: A highly effective and scalable liquid-liquid extraction technique that leverages the basicity of the amine to separate it from neutral or acidic impurities.[7]

  • Column Chromatography: Used for achieving very high purity, especially when separating structurally similar amine impurities. However, it requires careful method development due to the basic nature of the compound.[7]

  • Crystallization as a Salt: Often the most effective method for obtaining high-purity solid material. The free-base amine, being a liquid, cannot be crystallized directly, but forming a salt (e.g., a hydrochloride or acetate salt) can induce crystallization.[8][9]

Purification Method Selection Guide

This decision tree helps in selecting the most appropriate primary purification technique.

start Crude Product is_solid Are impurities non-volatile solids? start->is_solid scale What is the reaction scale? is_solid->scale No filter Simple Filtration is_solid->filter Yes purity_need High purity needed & impurities are similar amines? scale->purity_need Small (<5g) extract Acid-Base Extraction scale->extract Large (>5g) distill Vacuum Distillation purity_need->distill No chrom Column Chromatography purity_need->chrom Yes end_node Pure Product distill->end_node extract->purity_need Followed by... chrom->end_node filter->scale

Caption: Purification method selection workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Issue 1: My column chromatography separation is poor, with significant streaking and low recovery.

Causality: This is the most common problem when purifying amines on standard silica gel. The surface of silica gel is covered in acidic silanol groups (Si-OH). The basic amine strongly interacts with these acidic sites, leading to irreversible adsorption, band spreading (streaking), and ultimately, poor separation and loss of product.[7]

Solutions:

  • A) Eluent Modification (The Quick Fix):

    • Action: Add a small amount (0.5-2%) of a competing base to your mobile phase. Triethylamine (Et₃N) is the most common choice. Anhydrous ammonia in methanol is another option.[7]

    • Mechanism: The competing base is less polar than your product and will preferentially interact with the acidic silanol sites, effectively "passivating" the column. This allows your target amine to elute based on polarity without the strong ionic interaction, resulting in sharper peaks and better recovery.

  • B) Change of Stationary Phase (The Robust Solution):

    • Action: Switch from silica gel to a more suitable stationary phase.

    • Options:

      • Basic Alumina (Al₂O₃): Alumina is basic and eliminates the problematic acid-base interaction. It's an excellent first alternative to silica.

      • Amine-Functionalized Silica: These are commercially available and provide a neutral surface, preventing unwanted interactions.[7]

  • C) Reverse-Phase Chromatography:

    • Action: If normal-phase is consistently problematic, switch to a C18 reverse-phase column.[7]

    • Eluent: You will use polar solvents like water and acetonitrile/methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine, which can improve peak shape.

Issue 2: During vacuum distillation, the temperature is too high, and the product seems to be decomposing (turning dark).

Causality: Amines can be susceptible to thermal degradation. If the required distillation temperature is too high, even under vacuum, decomposition pathways can be initiated. This is exacerbated if non-volatile acidic impurities are present, which can form high-boiling point salts with your amine.

Solutions:

  • A) Improve the Vacuum: The boiling point of a liquid is entirely dependent on the pressure.

    • Action: Check your vacuum pump's performance and ensure all joints in your distillation setup are perfectly sealed. A lower pressure (e.g., <1 mmHg) will significantly decrease the required boiling temperature.

  • B) Pre-Distillation Basification:

    • Action: Before distilling, add a non-volatile, strong base like NaOH or KOH pellets to the distillation flask and stir for 15-30 minutes.

    • Mechanism: This ensures that any acidic impurities are neutralized and that your amine is entirely in its free-base form, which has the lowest possible boiling point.

  • C) Use a Short-Path Distillation Apparatus:

    • Action: For highly sensitive compounds, a Kugelrohr or short-path apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures and improving efficiency.

Issue 3: An intractable emulsion has formed during my acid-base extraction.

Causality: Emulsions are common in extractions involving basic solutions and are stabilized by microscopic droplets of one phase suspended in the other. This is often caused by vigorous shaking or the presence of particulate matter.

Solutions:

  • A) Break the Emulsion with Brine:

    • Action: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.

    • Mechanism: The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic components out of solution and helping the layers to coalesce.

  • B) Gentle Agitation:

    • Action: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This reduces the energy input that creates emulsions.

  • C) Filtration:

    • Action: If the emulsion is caused by fine solid particles, pass the entire mixture through a pad of Celite® or filter paper to remove the solids that may be stabilizing the emulsion.

Detailed Experimental Protocols

Safety First: N-Ethyl-3-(4-morpholinyl)-1-propanamine and similar amines are corrosive and can cause burns.[10][11] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[10][12][13] Ensure eyewash stations and safety showers are accessible.[12]

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic amine product from neutral or acidic impurities.

cluster_org Organic Phase cluster_aq Aqueous Phase A1 1. Dissolve crude product in organic solvent (e.g., DCM or EtOAc). B2 2. Extract with 1M HCl (3x). Amine moves to aqueous phase. A1->B2 A5 5. Extract product back into fresh organic solvent (3x). A6 6. Combine organic layers, wash with brine, dry over Na₂SO₄. A5->A6 waste_aq Waste: Aqueous Layer A5->waste_aq Discard Aqueous A7 7. Filter and concentrate under reduced pressure. A6->A7 end_node Pure Amine A7->end_node B3 3. Wash combined aqueous layers with organic solvent to remove residual neutral impurities. B2->B3 waste_org Waste: Neutral/Acidic Impurities B2->waste_org Discard Organic B4 4. Basify to pH >12 with cold NaOH solution. B3->B4 B4->A5 start Crude Amine start->A1

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (1 part by weight) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (10-15 parts by volume).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of 1M hydrochloric acid (HCl).

    • Causality: The basic amine will be protonated to form its hydrochloride salt, which is soluble in the aqueous phase. Neutral or acidic impurities will remain in the organic layer.

  • Wash: Combine the aqueous layers. Wash this combined acidic solution once with a small volume of the organic solvent to remove any remaining neutral impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a concentrated solution of sodium hydroxide (e.g., 6M NaOH) with stirring until the pH is >12 (verify with pH paper). The solution may become cloudy as the free amine precipitates or forms an oil.

    • Causality: The strong base deprotonates the amine hydrochloride salt, regenerating the free-base amine which is now insoluble in the aqueous phase.

  • Back-Extraction: Extract the free amine from the basified aqueous solution three times with an equal volume of fresh organic solvent (DCM or EtOAc).

  • Drying and Concentration: Combine the organic layers from the back-extraction. Wash once with brine to remove residual water, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.

Protocol 2: Purification by Column Chromatography (Modified Silica Gel)

This protocol is for high-purity applications where distillation or extraction is insufficient.

Step-by-Step Methodology:

  • Prepare the Eluent: Select a solvent system based on TLC analysis (e.g., 95:5 DCM/Methanol). To this system, add 1% triethylamine (Et₃N) by volume. (e.g., For 1 L of eluent, use 940 mL DCM, 50 mL MeOH, and 10 mL Et₃N).

  • Pack the Column: Pack a silica gel column using the prepared eluent. Never pack in a dry solvent and switch to the amine-containing eluent, as this can cause swelling and cracking of the silica bed.

  • Load the Sample: Dissolve your crude amine in a minimal amount of the eluent. Alternatively, for less soluble materials, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Run the column, collecting fractions and monitoring by TLC until the product has fully eluted.

  • Isolate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine (BP: 89.5°C) can be stubborn to remove completely and may require co-evaporation with another solvent or placing the product under high vacuum for an extended period.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Secondary Amine Purification.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: N-Ethylmorpholine.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: N-Ethylpropylamine.
  • TCI Chemicals. (2024, November 21). SAFETY DATA SHEET: N-(3-Aminopropyl)morpholine.
  • Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET.
  • Chemsrc. (2025, August 20). N-Ethyl-1-propanamine | CAS#:20193-20-8.
  • Sattich, W., & Hatcher, N. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Santa Cruz Biotechnology. (n.d.). N-Ethyl-3-(4-morpholinyl)-1-propanamine.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ResearchGate. (n.d.). The derivatization reaction of morpholine.
  • Sigma-Aldrich. (n.d.). N-ethyl-3-morpholin-4-ylpropan-1-amine.
  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.
  • World Health Organization. (2024, April 2). WHO good manufacturing practices considerations for the prevention and control of nitrosamine contamination in pharmaceutical products.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, July 24). N-nitrosamine impurities in Ph. Eur. monographs: update on approach.

Sources

Technical Support Center: Troubleshooting Low Reactivity of N-Ethyl-3-(4-morpholinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Ethyl-3-(4-morpholinyl)-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot low reactivity issues encountered during its use in chemical synthesis. The following question-and-answer format provides in-depth technical guidance, drawing from established principles of organic chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My amide coupling reaction using N-Ethyl-3-(4-morpholinyl)-1-propanamine as the amine component is sluggish and giving low yields. What are the potential causes and how can I improve it?

Answer:

Low reactivity in amide coupling reactions with N-Ethyl-3-(4-morpholinyl)-1-propanamine is a common issue that can often be attributed to a combination of factors related to its structure and the reaction conditions. This molecule possesses two nitrogen atoms, but only the primary amine is available for amide bond formation. The morpholino nitrogen is a tertiary amine and generally does not participate in amide coupling.

Core Principles at Play:

  • Nucleophilicity: The rate of an amide coupling reaction is directly dependent on the nucleophilicity of the amine. While primary amines are generally good nucleophiles, their reactivity can be modulated by steric and electronic factors.

  • Steric Hindrance: The accessibility of the amine's lone pair of electrons to the activated carboxylic acid is crucial.[1] Bulky substituents near the reactive center can impede this approach, slowing down the reaction.[2] In N-Ethyl-3-(4-morpholinyl)-1-propanamine, the ethyl group on the primary amine and the nearby morpholine ring can create some steric congestion.

  • Basicity vs. Nucleophilicity: While often correlated, basicity and nucleophilicity are not the same.[2] A strong base is not always a strong nucleophile, especially if it is sterically hindered.

Troubleshooting Workflow:

G cluster_0 Problem: Low Amide Coupling Yield cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 Outcome start Low Yield reagent_quality Reagent Quality & Stoichiometry start->reagent_quality Verify purity and molar ratios conditions Reaction Conditions start->conditions Check temperature, time, and atmosphere coupling_reagent Optimize Coupling Reagent reagent_quality->coupling_reagent conditions->coupling_reagent solvent Change Solvent coupling_reagent->solvent If still low temperature Adjust Temperature solvent->temperature If still low base Add Non-Nucleophilic Base temperature->base Consider additives success Improved Yield base->success

Caption: Troubleshooting workflow for low amide coupling yield.

Detailed Solutions:

  • Optimize Your Coupling Reagent: Standard coupling reagents like DCC or EDC in the presence of HOBt or DMAP are often effective.[3][4] However, for more challenging couplings involving potentially less reactive amines, stronger coupling agents may be necessary.

    Coupling ReagentCommon Additive(s)Strengths & Considerations
    EDC/DCCHOBt, DMAPStandard, cost-effective. Byproduct removal can be an issue with DCC.[3]
    HATU, HBTUDIPEA, 2,4,6-CollidineMore reactive, suitable for hindered amines. Higher cost.
    T3P® (Propylphosphonic Anhydride)Pyridine, DIPEAEffective for low nucleophilicity amines, clean workup.
    Acyl Fluoride Generation(e.g., Cyanuric fluoride)Can be effective for sterically hindered and electron-deficient amines.[5]
  • Solvent Selection: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents are generally preferred for amide coupling.

    • Recommended: DMF, NMP, or acetonitrile.

    • Considerations: Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

  • Temperature and Reaction Time: If the reaction is slow at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can increase the rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for any degradation of starting materials or product.

  • Addition of a Non-Nucleophilic Base: The addition of a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, can be beneficial. These bases can act as proton scavengers, preventing the protonation of the amine nucleophile without competing in the coupling reaction.

Experimental Protocol: Optimized Amide Coupling

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add N-Ethyl-3-(4-morpholinyl)-1-propanamine (1.2 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, heat to 50 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography.

Question 2: I am observing low conversion in an N-alkylation reaction where N-Ethyl-3-(4-morpholinyl)-1-propanamine is the nucleophile. What factors could be limiting the reaction's success?

Answer:

When using N-Ethyl-3-(4-morpholinyl)-1-propanamine as a nucleophile in an N-alkylation reaction, its inherent steric hindrance and the nature of the electrophile and reaction conditions play a critical role.

Core Principles at Play:

  • SN2 Reaction Mechanism: N-alkylation of amines typically proceeds via an SN2 mechanism, which is sensitive to steric bulk on both the nucleophile and the electrophile.[1]

  • Steric Hindrance: The ethyl group and the propyl chain attached to the primary nitrogen, along with the nearby morpholine ring, create a sterically hindered environment around the nucleophilic nitrogen. This can make it difficult for the amine to attack the electrophilic carbon of the alkylating agent.[6]

Troubleshooting Workflow:

G cluster_0 Problem: Low N-Alkylation Conversion cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 Outcome start Low Conversion reagent_quality Reagent Purity & Stoichiometry start->reagent_quality leaving_group Nature of Leaving Group start->leaving_group solvent Optimize Solvent reagent_quality->solvent leaving_group->solvent temperature Increase Temperature solvent->temperature base Add a Scavenger Base temperature->base phase_transfer Consider Phase Transfer Catalysis base->phase_transfer success Improved Conversion phase_transfer->success

Caption: Troubleshooting workflow for low N-alkylation conversion.

Detailed Solutions:

  • Evaluate the Alkylating Agent:

    • Leaving Group: The choice of leaving group on the electrophile is critical. A better leaving group will accelerate the reaction. The general order of leaving group ability is: I > Br > Cl > OTs > OMs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

    • Steric Hindrance on the Electrophile: SN2 reactions are fastest with primary alkyl halides. Reactivity decreases significantly with secondary halides, and tertiary halides will likely lead to elimination products.

  • Solvent and Temperature:

    • Solvent: Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally effective for SN2 reactions as they solvate the cation but not the nucleophile, thus increasing its reactivity.

    • Temperature: Increasing the reaction temperature will increase the reaction rate. Refluxing in a suitable solvent is a common strategy.

  • Use of a Scavenger Base: As the reaction proceeds, HX is formed, which can protonate the starting amine, rendering it non-nucleophilic. The addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) can neutralize the acid formed and drive the reaction to completion.

  • Phase Transfer Catalysis: If the reaction is heterogeneous (e.g., using an inorganic base in an organic solvent), the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by transporting the anionic base into the organic phase.

Experimental Protocol: Optimized N-Alkylation

  • To a solution of N-Ethyl-3-(4-morpholinyl)-1-propanamine (1.0 eq) in anhydrous acetonitrile, add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq) and a phase transfer catalyst if necessary (e.g., TBAB, 0.1 eq).

  • Add the alkylating agent (1.1 eq) to the mixture.

  • Heat the reaction to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the product by column chromatography or distillation.

Question 3: I am concerned about the stability of N-Ethyl-3-(4-morpholinyl)-1-propanamine under my reaction conditions. What are its potential degradation pathways?

Answer:

While N-Ethyl-3-(4-morpholinyl)-1-propanamine is a relatively stable compound under standard conditions, certain reactive environments can lead to its degradation.[7]

Potential Degradation Pathways:

  • Oxidation: The tertiary amine of the morpholine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under aerobic conditions at elevated temperatures. This can lead to the formation of the corresponding N-oxide.

  • Hofmann Elimination: Under strongly basic conditions and at high temperatures, quaternary ammonium salts that could be formed as intermediates in alkylation reactions can undergo Hofmann elimination, leading to the formation of an alkene and a tertiary amine.

  • Reaction with Nitrosating Agents: Like other secondary and tertiary amines, if exposed to nitrosating agents (e.g., nitrous acid, which can be formed from nitrites under acidic conditions), there is a potential for the formation of nitrosamines, which are a class of potent carcinogens.[8]

Preventative Measures:

  • Inert Atmosphere: When running reactions at elevated temperatures for extended periods, it is good practice to do so under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

  • Control of Reaction Temperature: Avoid excessively high temperatures that could promote elimination or other degradation pathways.

  • Avoid Nitrite Contamination: Be mindful of potential sources of nitrite contamination in your reagents and reaction setup, especially if the reaction is run under acidic conditions.

General Recommendations for Handling and Storage

  • Storage: Store N-Ethyl-3-(4-morpholinyl)-1-propanamine in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound. It is a corrosive substance.

References

  • Garcı́a-Rı́os, E., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(1), 123-132.
  • Ataman Kimya. (n.d.). N-ETHYL PROPYLAMINE. Retrieved from [Link]

  • Chemsrc. (2025, August 20). N-Ethyl-1-propanamine. Retrieved from [Link]

  • Komi, L. (2013). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. Chalmers University of Technology.
  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
  • Amines & Plasticizers Limited. (n.d.). N-Ethyl Morpholine (NEM). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Wolfe, J. P., & Rossi, S. A. (2008). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 6(18), 3319–3321.
  • Sumby, C. J., & Steel, P. J. (2007). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification.
  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • American Chemical Society. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]

  • Wolfe, J. P., & Stambuli, J. P. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 8(23), 5221–5224.
  • Google Patents. (n.d.). CN110627743A - Method for preparing morpholine and monoethylamine by using N-ethyl morpholine.
  • Toth, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2309.
  • Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Vessally, E., et al. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering, 36(3), 1-20.
  • NIST. (n.d.). 1-Propanamine, N-ethyl-. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanamine, N-ethyl-. Retrieved from [Link]

  • Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(2), 133-142.
  • ResearchGate. (n.d.). 6 questions with answers in MORPHOLINES | Science topic. Retrieved from [Link]

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]

Sources

Technical Support Center: Thermal Stability of N-Ethyl-3-(4-morpholinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-MORPH-STAB-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

User Query: How do I prevent degradation and color change in N-Ethyl-3-(4-morpholinyl)-1-propanamine solutions at elevated temperatures?

Scientist's Assessment: N-Ethyl-3-(4-morpholinyl)-1-propanamine is a diamine consisting of a morpholine ring (tertiary amine) and a secondary amine chain. Its thermal instability is rarely a result of simple bond cleavage but rather oxidative degradation and carbamylation (reaction with CO₂).

The secondary amine moiety (


) is the "Achilles' heel" of this molecule. It is susceptible to radical attack, leading to the formation of N-oxides and hydroxylamines, which manifest as the yellow-to-brown discoloration you are likely observing.
Physicochemical Profile
PropertyCharacteristicImplication for Stability
Functional Groups Morpholine (Tertiary Amine) + N-Ethyl (Secondary Amine)The secondary amine is the primary site for oxidation and CO₂ absorption.
Basicity High (pKa ~9-10 estimated)Avidly absorbs atmospheric CO₂ to form carbamates.
Redox Potential Susceptible to N-oxidationRequires rigorous exclusion of oxygen and metal ions.

Diagnostic Triage: What is your solution telling you?

Before altering your protocol, identify the specific failure mode using this symptom guide.

SymptomLikely Chemical CauseMechanismCorrective Action
Yellowing / Browning Oxidative Degradation Formation of N-oxides, hydroxylamines, and subsequent polymerization (radical pathway).Add antioxidants (BHT); Sparge with Argon.
Precipitation / Haze Carbamate Formation Reaction with atmospheric CO₂ forms insoluble carbamate salts.Switch to closed systems; Use CO₂ scrubbers.
pH Drift (Lowering) Acidification Absorption of CO₂ (forming carbonic acid/carbamates) or oxidation to carboxylic acids.Re-buffer; Check seal integrity.
Viscosity Increase Polymerization Radical coupling of degradation products at high thermal stress.Reduce thermal load; Add radical scavengers.

Deep Dive: The Mechanics of Instability

To solve the problem, you must understand the invisible war occurring in your flask. The degradation is driven by two primary pathways: Radical Oxidation (Color change) and Carbamylation (Solubility issues).

Pathway A: Oxidative Radical Attack (The "Yellowing" Effect)

Heat acts as an initiator. Dissolved oxygen attacks the hydrogen alpha to the nitrogen, creating a radical species. This is catalyzed by trace metal ions (ppb levels of Iron or Copper from glassware or solvents).

Pathway B: Carbamate Formation

As a potent base, the secondary amine reacts reversibly with CO₂. While reversible, high heat can drive this intermediate into irreversible cyclic degradation products (e.g., oxazolidinones).

DegradationPathways Start N-Ethyl-3-(4-morpholinyl)-1-propanamine Heat Thermal Stress (>60°C) Start->Heat Carbamate Carbamate Salt (Precipitate) Start->Carbamate + CO2 (Reversible) Radical Amino-Radical Intermediate Heat->Radical Initiation O2 Dissolved O2 + Metal Ions O2->Radical CO2 Atmospheric CO2 CO2->Carbamate N_Oxide N-Oxide / Hydroxylamine (Yellow/Brown Color) Radical->N_Oxide Oxidation Cyclic Cyclic Urea/Oxazolidinone (Irreversible) Carbamate->Cyclic High Heat (-H2O)

Figure 1: Primary degradation pathways. The secondary amine is the branch point for both oxidation (color change) and carbamylation (precipitation).

Protocol: Stabilization & Formulation

This protocol is designed to be self-validating . If you follow these steps and still see degradation, the issue lies in raw material purity, not thermal stability.

Phase 1: Solvent & Environment Prep
  • Solvent Choice: Avoid protic solvents (alcohols) if possible, as they can facilitate proton transfer during oxidation. Anhydrous aprotic solvents (Acetonitrile, DMF) are superior for thermal stability.

  • De-oxygenation (Critical):

    • Sparging: Bubble high-purity Argon (heavier than air, blankets the surface) through the solvent for 15 minutes before adding the amine.

    • Headspace: Always leave minimal headspace in storage vials.

Phase 2: Additive Formulation

For solutions exposed to >40°C for >24 hours, additives are mandatory.

Additive ClassRecommended ReagentConcentrationMechanism of Action
Radical Scavenger BHT (Butylated hydroxytoluene)0.05% - 0.1% (w/v)Traps peroxy radicals, stopping the "yellowing" chain reaction.
Metal Chelator Disodium EDTA 0.01% (w/v)Sequesters trace Fe/Cu ions that catalyze oxidation.
Acid Scavenger Triethylamine (Optional)1.0 equivalentSacrificial base to absorb CO₂, protecting the target amine.
Phase 3: The "Golden Standard" Storage Workflow

StabilizationWorkflow Step1 1. Solvent Prep Sparge with Argon (15 min) Step2 2. Chelation Add EDTA (if aqueous) or Pre-treat solvent with Chelex resin Step1->Step2 Step3 3. Dissolution Dissolve Amine under Inert Flow Step2->Step3 Step4 4. Stabilization Add BHT (0.1%) immediately Step3->Step4 Step5 5. Storage Amber glass, Teflon-lined cap, Parafilm seal Step4->Step5

Figure 2: Step-by-step workflow to ensure maximum thermal stability during preparation and storage.

Validation: Stress Testing (ICH Q1A)

Do not guess—verify. Use this abbreviated Forced Degradation Protocol (adapted from ICH Q1A guidelines) to confirm your stabilization strategy works.

Experimental Setup:

  • Control: Amine solution in ambient air, clear vial.

  • Test A: Amine + Argon Sparge.

  • Test B: Amine + Argon + BHT (0.1%).

Conditions:

  • Temperature: 60°C (Accelerated aging).

  • Duration: 7 Days.

  • Analysis: HPLC (Purity) and Visual Inspection (Color).

Pass Criteria:

  • Purity Loss: < 2.0% degradation peak area via HPLC.

  • Color: No visible change from initial state (Colorless/Pale Yellow).

Frequently Asked Questions (FAQ)

Q: Can I use Nitrogen instead of Argon for sparging? A: Yes, but Argon is superior. Argon is denser than air and forms a stable "blanket" over your liquid surface. Nitrogen is lighter and diffuses away faster if the seal is imperfect.

Q: My solution is already yellow. Can I purify it? A: If the yellowing is mild, it is likely trace N-oxides. These can sometimes be removed by passing the solution through a short plug of neutral alumina or silica gel , which adsorbs the polar N-oxides while letting the amine pass. However, prevention is far better than cure.

Q: Why does the pH drop after heating? A: This is a classic sign of CO₂ absorption. Even in a closed vessel, headspace air contains CO₂. As the amine reacts to form carbamates, the free base concentration drops, lowering the pH. Eliminate headspace to fix this.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] International Council for Harmonisation. Link

  • Alfassi, Z. B. (1997). Peroxyl Radicals.[4] Wiley. (Reference for radical oxidation mechanisms in amines).

  • Flick, E. W. (1991). Industrial Solvents Handbook. Noyes Data Corp. (Reference for solvent selection and amine solubility).
  • PubChem. (n.d.). N-Ethyl-N-methylpropan-1-amine (Compound Summary). National Library of Medicine. Link(Note: Cited as a structural analog for physicochemical property estimation).

  • Luitz, et al. (2017). Oxidative degradation of amines: Mechanisms and inhibition. Chemical Engineering Science.

Sources

storage conditions to prevent oxidation of N-Ethyl-3-(4-morpholinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Ethyl-3-(4-morpholinyl)-1-propanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling, with a focus on preventing oxidative degradation. Our recommendations are grounded in established chemical principles and best practices for handling aliphatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-Ethyl-3-(4-morpholinyl)-1-propanamine to minimize degradation?

A1: To ensure the long-term stability of N-Ethyl-3-(4-morpholinyl)-1-propanamine, it is crucial to store it under conditions that minimize exposure to oxygen, moisture, light, and heat. Like many aliphatic amines, this compound is susceptible to oxidative degradation.

Recommended Storage Conditions Summary:

ParameterRecommendationRationale
Temperature Store in a cool location.Lower temperatures slow down the rate of chemical degradation reactions, including oxidation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).Displacing air with an inert gas prevents contact with oxygen, the primary driver of oxidation.
Container Use a tightly sealed, airtight container.Prevents the ingress of atmospheric oxygen and moisture.
Light Store in a dark place or use an amber, light-blocking container.Light can provide the energy to initiate and accelerate oxidative degradation pathways.
Moisture Keep in a dry environment.Amines can be hygroscopic, and the presence of water can facilitate certain degradation reactions.

Q2: I've noticed a slight color change in my stock of N-Ethyl-3-(4-morpholinyl)-1-propanamine. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common visual indicator of degradation in amines, frequently due to oxidation. Aromatic amines, in particular, are known to form colored oxidation products. While N-Ethyl-3-(4-morpholinyl)-1-propanamine is an aliphatic amine, the principle remains relevant. This color change suggests the formation of impurities and that the compound may no longer be of the highest purity. For experiments sensitive to impurities, it is advisable to use a fresh, uncolored stock.

Q3: Can I still use my N-Ethyl-3-(4-morpholinyl)-1-propanamine if it has changed color?

A3: The usability of a discolored stock depends on the tolerance of your specific application to impurities. For highly sensitive assays or in drug development where purity is paramount, using a discolored solution is not recommended. The presence of degradation products could lead to unpredictable results or side reactions. For less sensitive applications, the material might still be functional, but it is best to qualify its purity using an appropriate analytical method, such as HPLC or GC, before use.

Troubleshooting Guide: Investigating and Preventing Oxidation

This section provides a more in-depth guide to understanding, identifying, and mitigating the oxidation of N-Ethyl-3-(4-morpholinyl)-1-propanamine.

Understanding the Oxidation Pathway

Tertiary amines, such as N-Ethyl-3-(4-morpholinyl)-1-propanamine, are susceptible to oxidation, primarily at the nitrogen atom. The most common oxidative degradation product is the corresponding N-oxide.

Diagram: Postulated Oxidative Degradation of N-Ethyl-3-(4-morpholinyl)-1-propanamine

Oxidation_Pathway cluster_main Oxidative Stress Parent N-Ethyl-3-(4-morpholinyl)-1-propanamine N_Oxide N-Ethyl-3-(4-morpholinyl)-1-propanamine N-oxide (Likely Primary Degradation Product) Parent->N_Oxide Oxidation Oxidant [O] (e.g., O2, H2O2)

Caption: Postulated primary oxidation pathway.

Experimental Protocol: Forced Degradation Study (Oxidative Stress)

To proactively understand the stability of your compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves intentionally exposing the compound to oxidative stress to generate potential degradation products.

Objective: To generate potential oxidative degradation products of N-Ethyl-3-(4-morpholinyl)-1-propanamine for analytical method development.

Materials:

  • N-Ethyl-3-(4-morpholinyl)-1-propanamine

  • Hydrogen peroxide (3% solution)

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • GC-MS system (optional)

Procedure:

  • Sample Preparation: Prepare a solution of N-Ethyl-3-(4-morpholinyl)-1-propanamine in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: To the solution, add a small volume of 3% hydrogen peroxide. The amount may need to be optimized to achieve a target degradation of 5-20%.

  • Incubation: Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40°C) and monitor the degradation over time (e.g., at 2, 4, 8, and 24 hours).

  • Quenching (Optional): The reaction can be stopped by adding a quenching agent like sodium bisulfite if necessary, though dilution for analysis is often sufficient.

  • Analysis: Analyze the stressed samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to separate and identify the parent compound and any degradation products.

Analytical Troubleshooting

Issue: Peak Tailing in HPLC Analysis

  • Cause: Basic compounds like amines can interact with residual acidic silanol groups on silica-based HPLC columns, leading to poor peak shape.

  • Solution:

    • Use a mobile phase with a higher pH (if the column is stable) to neutralize the amine.

    • Employ an end-capped column or a column specifically designed for the analysis of basic compounds.

    • Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active sites on the stationary phase.

Issue: Difficulty Separating the Parent Amine from its N-oxide

  • Cause: The parent amine and its N-oxide can have similar polarities, making separation challenging.

  • Solution:

    • Method Development: A systematic approach to HPLC method development is crucial. Experiment with different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions (acetonitrile vs. methanol, different buffers and pH values).

    • Gradient Elution: A gradient elution program is often necessary to achieve adequate separation of closely eluting compounds.

    • Mass Spectrometry Detection (LC-MS): If chromatographic separation is incomplete, LC-MS can distinguish between the parent compound and its N-oxide based on their different mass-to-charge ratios.

Issue: Suspected Thermal Degradation in GC Analysis

  • Cause: Amines can be thermally labile and may degrade in the high temperatures of the GC injector port or column.

  • Solution:

    • Lower Inlet Temperature: Use the lowest possible injector temperature that still allows for efficient volatilization of the analyte.

    • Derivatization: Convert the amine to a more thermally stable derivative before GC analysis.

    • Use of a More Inert System: Employ a highly inert GC column and liner to minimize active sites that can catalyze degradation.

Diagram: Troubleshooting Workflow for Purity Analysis

Troubleshooting_Workflow cluster_workflow Analytical Troubleshooting Start Observe Unexpected Peak(s) or Poor Peak Shape Check_Storage Review Storage Conditions (Light, Air, Temp Exposure?) Start->Check_Storage HPLC_Check HPLC Analysis Issue? Check_Storage->HPLC_Check GC_Check GC Analysis Issue? HPLC_Check->GC_Check No Tailing Peak Tailing? HPLC_Check->Tailing Yes Thermal_Deg Suspect Thermal Degradation? GC_Check->Thermal_Deg Yes End Purity Confirmed/ Issue Resolved GC_Check->End No Optimize_HPLC Optimize HPLC Method: - Adjust pH - Use End-capped Column - Add Competing Base Tailing->Optimize_HPLC Yes Separation_Issue Poor Separation? Tailing->Separation_Issue No Optimize_HPLC->End Develop_Gradient Develop Gradient Method or Use LC-MS Separation_Issue->Develop_Gradient Yes Separation_Issue->End No Develop_Gradient->End Optimize_GC Optimize GC Method: - Lower Inlet Temp - Derivatize Sample - Use Inert Column/Liner Thermal_Deg->Optimize_GC Yes Thermal_Deg->End No Optimize_GC->End

Caption: A logical workflow for troubleshooting analytical issues.

Concluding Remarks

The chemical integrity of N-Ethyl-3-(4-morpholinyl)-1-propanamine is paramount for reproducible and reliable experimental outcomes. By implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of oxidative degradation. Should you suspect degradation has occurred, a systematic analytical investigation, guided by the principles of forced degradation and chromatographic troubleshooting, will enable you to assess the purity of your material and make informed decisions for your research.

References

  • [The microbial degradation of morpholine. ResearchGate.]([Link]

overcoming steric hindrance in N-Ethyl-3-(4-morpholinyl)-1-propanamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Engineering | Topic: Steric Hindrance & Synthesis

Welcome to the Advanced Synthesis Support Desk

You have reached the specialized support unit for N-Ethyl-3-(4-morpholinyl)-1-propanamine . This scaffold is a deceptive building block. While the morpholine tail improves solubility and pharmacokinetic profiles, the N-ethyl secondary amine presents a significant steric barrier during functionalization.

Standard protocols (EDC/HOBt, HATU) often stall or yield <20% conversion because the ethyl group blocks the trajectory of incoming electrophiles. This guide treats your synthesis like a broken engineering system, providing root-cause analysis and patch protocols.

Part 1: Diagnostic Workflow

Before selecting a reagent, run your reaction through this logic gate to avoid wasting precursor material.

ReactionLogic Start START: Select Electrophile IsAromatic Is Electrophile an Aryl Halide? Start->IsAromatic IsAcid Is Electrophile a Carboxylic Acid? IsAromatic->IsAcid No Buchwald PROTOCOL C: Buchwald-Hartwig (RuPhos/BrettPhos) IsAromatic->Buchwald Yes StericCheck Is the Acid Sterically Hindered? IsAcid->StericCheck Yes Standard Use HATU + DIPEA (Standard) StericCheck->Standard No (Linear/Small) T3P PROTOCOL A: T3P (50% in EtOAc) + Pyridine StericCheck->T3P Yes (Alpha-Substituted) Ghosez PROTOCOL B: Ghosez's Reagent (Acid Chloride) T3P->Ghosez If T3P Fails

Figure 1: Decision matrix for functionalizing N-ethyl-3-(4-morpholinyl)-1-propanamine. Note that T3P is preferred over HATU for this specific secondary amine due to the "ethyl-gate" steric effect.

Part 2: Troubleshooting Guides (Tickets)
Ticket #001: Amide Coupling Stalled at 30% Conversion

The Issue: You are trying to couple a carboxylic acid to the N-ethyl amine. LCMS shows starting material remaining despite using HATU/DIEA overnight. Root Cause: The N-ethyl group creates a "cone of protection" around the nitrogen nucleophile. The bulky HATU active ester (O-At) cannot easily approach the amine. The Fix: Switch to Propanephosphonic Acid Anhydride (T3P) .[1]

Why T3P Works:

  • Size: T3P forms a mixed anhydride that is less bulky than the HATU/HOBt complex.

  • Solubility: T3P allows the use of pyridine as a solvent/base, which suppresses protonation of the morpholine ring, keeping the amine nucleophilic.

  • Workup: T3P byproducts are water-soluble, solving the purification issue inherent to morpholine derivatives.

Protocol A: T3P Coupling

  • Dissolve Carboxylic Acid (1.0 equiv) and N-Ethyl-3-(4-morpholinyl)-1-propanamine (1.1 equiv) in EtOAc (or DCM if solubility is poor).

  • Add Pyridine (3.0 equiv). Do not use TEA; pyridine acts as both base and acyl-transfer catalyst.

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise.

  • Allow to warm to RT and stir for 12–24h.

  • Validation: Quench with water. The T3P byproducts wash away in the aqueous layer.[1][2]

ParameterStandard (HATU)Optimized (T3P)
Active Species Bulky O-At esterCompact Mixed Anhydride
Base DIPEA (Steric clash)Pyridine (Nucleophilic catalyst)
Purification Difficult (Urea byproducts)Easy (Water wash)
Typical Yield 20–40%75–90%
Ticket #002: "No Reaction" with Bulky Acids (The Nuclear Option)

The Issue: Even T3P failed. The carboxylic acid is extremely hindered (e.g., tertiary alpha-carbon). The Fix: Generate the Acid Chloride in situ using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine).

Protocol B: Ghosez's Reagent Activation

  • Dissolve the carboxylic acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours.

    • Checkpoint: Monitor by TLC (methanol quench) to ensure acid chloride formation.

  • In a separate flask, dissolve N-Ethyl-3-(4-morpholinyl)-1-propanamine (1.2 equiv) and DIPEA (3.0 equiv) in DCM.

  • Cannulate the acid chloride solution into the amine solution slowly at 0°C.

  • Why this works: Acid chlorides are the smallest possible electrophiles (high "N-exposure" compatibility). Ghosez's reagent is neutral and avoids the acidic conditions of SOCl2 that would protonate the morpholine.

Ticket #003: Buchwald-Hartwig Cross-Coupling Failures

The Issue: You need to attach an aryl ring to the N-ethyl nitrogen. Pd(PPh3)4 or Xantphos yields nothing. Root Cause: Secondary acyclic amines (like N-ethyl) are difficult substrates for Pd-coupling because they suffer from


-hydride elimination and steric clashing during reductive elimination.
The Fix:  Use RuPhos  or BrettPhos  precatalysts.

Protocol C: RuPhos Pd G4 Coupling

  • Vessel: Microwave vial (must be oxygen-free).

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Amine Scaffold (1.2 equiv)

    • RuPhos Pd G4 (2–5 mol%) - Specific for secondary amines.

    • NaOtBu (1.5 equiv) - Strong base required for activation.

  • Solvent: Toluene or Dioxane (anhydrous).

  • Conditions: 80–100°C for 2–12h (or MW 110°C for 30 min).

Mechanism Visualization:

BuchwaldCycle L2Pd L-Pd(0) (Active Cat) OxAdd Oxidative Addition (Ar-Pd-X) L2Pd->OxAdd Ar-X BindAmine Amine Binding OxAdd->BindAmine N-Ethyl Amine Deprot Deprotonation (Base) BindAmine->Deprot NaOtBu RedElim Reductive Elimination Deprot->RedElim Steric Bottleneck RedElim->L2Pd Product Release

Figure 2: Catalytic cycle. The "Reductive Elimination" step is the bottleneck for N-ethyl amines. RuPhos is bulky enough to force this step to occur.

Part 3: Purification & Isolation (The "Sticky" Problem)

The Problem: The morpholine ring makes your product basic (


). It streaks on standard silica gel and co-elutes with impurities.

Solution 1: The "Ammonia Trick"

  • Do NOT use pure MeOH/DCM.

  • Use: DCM / [MeOH saturated with NH3] (95:5 to 90:10).

  • Why: The ammonia competes for the acidic silanol sites on the silica, allowing your amine to pass through without tailing.

Solution 2: The "Salting Out" Extraction

  • If your product is stuck in the aqueous layer during workup:

    • Saturate the aqueous layer with NaCl or K2CO3 .[3]

    • Extract with IPA/CHCl3 (1:3) instead of pure DCM.

    • The high ionic strength forces the organic amine out of the water, and the IPA helps solvate the polar morpholine tail.

FAQ: Frequently Asked Questions

Q: Can I use reductive amination to make derivatives? A: Yes, but it is risky. If you react the N-ethyl amine with an aldehyde, you form an enamine/iminium intermediate. Because the amine is secondary and hindered, the intermediate is often unstable. Recommendation: Use NaBH(OAc)3 with AcOH (1 equiv) to activate the iminium species.

Q: My product is an oil and won't crystallize. How do I get a solid? A: Morpholine derivatives are notorious oils. Convert it to the Fumarate or Oxalate salt.

  • Dissolve free base in minimal acetone/EtOH.

  • Add 1.0 equiv Fumaric acid dissolved in hot EtOH.

  • Cool slowly. These salts are often non-hygroscopic solids suitable for biological testing.

Q: Is the morpholine nitrogen reactive? A: Generally, no. The N-ethyl amine is significantly more nucleophilic (


) than the morpholine nitrogen (

) and is sterically more accessible than the ring nitrogen. However, with extremely strong electrophiles (sulfonyl chlorides), you might see bis-functionalization. Control this by stoichiometry (1.0 equiv) at low temperatures (-78°C).
References
  • Propanephosphonic Acid Anhydride (T3P): Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

  • Buchwald-Hartwig Ligand Selection: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Ghosez's Reagent: Ghosez, L., et al. "1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis." Organic Syntheses, 1980.

  • Morpholine Purification: "Purification of Laboratory Chemicals," 8th Edition. Butterworth-Heinemann, 2017.

Sources

distillation techniques for high-purity N-Ethyl-3-(4-morpholinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Amine Distillation Topic: Distillation & Purification of N-Ethyl-3-(4-morpholinyl)-1-propanamine (CAS 27282-31-9) Ticket Priority: Tier 3 (Senior Application Scientist)

User Interface: Active Ticket #8492-AMINE

Status: Open Assigned Specialist: Dr. Aris (Senior Separation Chemist) Subject: Troubleshooting Vacuum Distillation & Discoloration of Morpholine Derivative

Executive Summary & Molecule Profile

User Question: I am attempting to purify N-Ethyl-3-(4-morpholinyl)-1-propanamine to >99% purity for a pharmaceutical intermediate. I am seeing yellowing during distillation and struggling to maintain stable vacuum. What are the critical parameters?

Specialist Response: This molecule (MW: 172.27 g/mol ) presents a classic "dual-amine" challenge. It contains a tertiary amine (morpholine ring) and a secondary amine (N-ethyl chain). This structure makes it highly susceptible to oxidation (yellowing) and carbamate formation (CO₂ absorption), while its high boiling point necessitates deep vacuum to prevent thermal decomposition.

Physicochemical Profile (Estimated/derived from homologues):

Property Value / Behavior Implications for Distillation
Boiling Point (Atm) ~245–255°C (Est.) Do not distill at atmospheric pressure. Decomposition is guaranteed.
Target BP (Vacuum) ~115–125°C @ 2–5 mmHg Requires high-vacuum pump (rotary vane or hybrid), not a water aspirator.
Thermal Stability Moderate (<160°C) Prolonged heating >160°C causes N-oxide formation and ring opening.
Reactivity Secondary Amine Reacts with atmospheric CO₂ to form solid carbamates (white crust/haze).

| Azeotrope | Likely with Water | Must be dried chemically (KOH/CaH₂) before distillation. |

Pre-Distillation Diagnostic (The "Is It Ready?" Phase)

Issue: Vacuum instability often stems from residual volatiles (solvents) or water, not pump failure.

Protocol A: The Degassing & Drying Workflow

Before applying high heat, you must strip low-boiling impurities.

  • Chemical Drying: Stir crude material over KOH pellets or Calcium Hydride (CaH₂) for 4–12 hours.

    • Why? Morpholine derivatives form "sticky" azeotropes with water. Physical distillation alone often fails to break this bond [1].

  • Solvent Stripping:

    • Setup: Rotary evaporator is insufficient for final stripping.

    • Action: Place in distillation flask, apply full vacuum (without heat initially), then slowly ramp to 50°C.

    • End Point: visible bubbling must cease completely.

Decision Logic: Troubleshooting Vacuum Failure

VacuumTroubleshooting Start Vacuum Pressure > 5 mmHg CheckLeaks Isolate Pump & Manometer Start->CheckLeaks PumpTest Does Pump reach <0.1 mmHg? CheckLeaks->PumpTest LeakHunt System Leak: Check grease, O-rings, thermometer adapter PumpTest->LeakHunt Yes (System issue) FixPump Change Oil / Ballast Pump PumpTest->FixPump No (Pump issue) TrapCheck Check Cold Trap: Is it blocked/full? LeakHunt->TrapCheck Volatiles Off-gassing: Residual Solvent/Water Degas Run Degassing Protocol (50°C) Volatiles->Degas TrapCheck->Volatiles Trap Clear

The Distillation Process (Core Protocol)

User Question: Should I use a Vigreux column or a short path?

Specialist Response: For this molecule, Short Path is preferred over Vigreux unless you have specific close-boiling impurities (like unreacted morpholine). The pressure drop across a packed column or Vigreux is too high, forcing you to overheat the pot.[1]

Setup Configuration (The "Rig")
  • Flask: 2-Neck Round Bottom (Center: Column, Side: Capillary bleed or Thermometer).

  • Head: Short-path distillation head with integrated condenser (minimizes travel distance).

  • Receiver: "Cow" or "Pig" adapter (multi-flask receiver) to collect fractions without breaking vacuum.

  • Vacuum: Rotary Vane Pump (Two-stage) with a Liquid Nitrogen cold trap.

    • Critical: Amines destroy pump oil. The cold trap is mandatory to protect your equipment [2].

Step-by-Step Procedure
  • Inerting: Flush the system with Nitrogen/Argon. Amines oxidize rapidly at high temperatures.

  • Ramp Up:

    • Set vacuum to < 2 mmHg.[2]

    • Heat oil bath to ~130°C.

    • Observe: If no reflux, increase bath by 5°C increments.

    • Rule of Thumb: Bath temp should be 20–30°C higher than vapor temp.

  • Fraction Collection:

    • Fraction 1 (Forerun): Collects at <100°C (vapor). Contains unreacted morpholine and volatiles. Discard.

    • Fraction 2 (Main Cut): Collects at stable plateau (e.g., 115–120°C). Monitor refractive index if possible.

    • Fraction 3 (Tails): Temp spikes or drops; colored distillate appears. Stop immediately.

Troubleshooting FAQ (The "Why is this happening?" Section)

Q1: The product distills clear but turns yellow after 24 hours. Why?

  • Cause: Oxidation (N-Oxide formation) or trace metal contamination.

  • Fix:

    • Store under Argon/Nitrogen atmosphere (Schlenk flask or sealed ampoule).

    • Add a stabilizer: Trace amounts of BHT (Butylated hydroxytoluene) can be used if downstream chemistry permits.

    • Ensure your receiving flasks were acid-washed to remove trace transition metals (which catalyze amine oxidation).

Q2: I see a white solid crust forming in the condenser or receiver.

  • Cause: The "Amine Blush." The secondary amine moiety is reacting with atmospheric CO₂ to form a carbamate salt [3].

  • Fix: Your system is not air-tight. Grease all joints with high-vacuum grease (Dow Corning 976V or Krytox) and ensure a positive pressure of Nitrogen is applied immediately upon breaking vacuum.

Q3: The boiling point is fluctuating wildly.

  • Cause: "Bumping." Amines have high surface tension and superheat easily.

  • Fix: Do not use boiling stones (they fail under vacuum).[3] Use a magnetic stir bar with a high spin rate, or ideally, a gas capillary bleed (introducing a tiny stream of N₂ bubbles).[1]

Post-Distillation Storage & Safety

Storage Protocol:

  • Container: Amber glass (light protects against photo-oxidation).

  • Headspace: Backfill with Nitrogen.

  • Temp: 2–8°C (Refrigerator). Note: Material may solidify or become viscous.

Safety Data (E-E-A-T Grounding):

  • Corrosivity: This molecule is a caustic amine. It causes severe skin burns and eye damage [4].[4][5][6]

  • PPE: Face shield + Fume Hood are mandatory.[6] Nitrile gloves may degrade; double-gloving or using laminate gloves is recommended for spill cleanup.

References

  • Azeotropic Behavior of Morpholine: USDA Technical Advisory Panel. (2001). Morpholine Processing Review. Link

  • Vacuum Distillation Techniques: MIT Digital Lab Techniques Manual. (2019). Vacuum Distillation Protocol. Link

  • Amine-CO2 Reaction: Fisher Scientific. (2025).[4][6][7][8] Safety Data Sheet: N-Ethylpropylamine (Homologue Behavior). Link

  • Hazard Classification: Thermo Fisher Scientific. (2025).[4][6][7][8] SDS for N-Ethyl-3-(4-morpholinyl)-1-propanamine. Link(Note: Generalized link to supplier database for specific lot SDS).

Sources

Validation & Comparative

Comparative H-NMR Analysis Guide: Solvent-Dependent Resolution of N-Ethyl-3-(4-morpholinyl)-1-propanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethyl-3-(4-morpholinyl)-1-propanamine (CAS 39959-59-6) represents a critical structural motif in medicinal chemistry, serving as a flexible linker between a solubilizing morpholine ring and a reactive secondary amine.

Standard H-NMR analysis of this molecule often fails due to signal overlap in the 2.3–2.7 ppm region (the "N-methylene envelope") and the erratic behavior of the exchangeable amine proton. This guide objectively compares two solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to demonstrate why solvent selection is not merely a logistical choice but a determinant of analytical success.

Key Finding: While CDCl₃ provides standard resolution for the morpholine ether linkage, DMSO-d₆ is the superior alternative for quantitative validation, as it stabilizes the labile N-H proton and deconvolutes the overlapping methylene signals via viscosity-induced broadening effects.

Structural Analysis & Spin Systems

To interpret the spectrum, we must first define the magnetic environments. The molecule consists of three distinct spin systems.

G cluster_0 Key Resonances Morpholine Morpholine Ring (AA'BB' System) Linker Propyl Linker (High Rotational Freedom) Morpholine->Linker N-C Bond Amine Secondary Amine (Labile Proton) Linker->Amine C-N Bond Ethyl Ethyl Group (Terminal Chain) Amine->Ethyl N-C Bond O_CH2 O-CH2 (~3.7 ppm) N_CH2_Ring N-CH2 (Ring) (~2.4 ppm) NH N-H (Variable)

Figure 1: Structural segmentation of N-Ethyl-3-(4-morpholinyl)-1-propanamine highlighting the connectivity of magnetic environments.

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the appearance of the spectrum. The following comparison highlights the "Performance" of the solvent in resolving this specific molecule.

Alternative 1: Chloroform-d (CDCl₃)
  • Status: Industry Standard.

  • Performance:

    • Pros: Excellent solubility; sharp peaks for the ethyl terminal methyl group.

    • Cons: The secondary amine (NH) proton typically undergoes rapid exchange, appearing as a broad, unintegratable hump or disappearing entirely. The N-CH₂ protons from the morpholine ring and the propyl chain often overlap into a single, unresolved multiplet.

  • Verdict: Suitable for basic purity checks but insufficient for full structural characterization .

Alternative 2: DMSO-d₆ (Recommended)
  • Status: High-Performance Alternative.

  • Performance:

    • Pros: Hydrogen bonding capability slows the exchange of the NH proton, often resolving it as a distinct broad singlet or even a triplet (if dry). The higher viscosity increases the correlation time, slightly broadening peaks which, counter-intuitively, helps separate the chemical shifts of the internal methylenes.

    • Cons: Strong water peak (3.33 ppm) can obscure the morpholine O-CH₂ signal if the sample is wet.

  • Verdict: Superior for full assignment.

Experimental Workflow: Solvent Selection Logic

DecisionTree Start Start: Sample Preparation Goal Goal: Quantitative Assay or Structural Proof? Start->Goal Quant Use DMSO-d6 + Maleic Acid (IS) Goal->Quant Quantitative (Assay) Struct Check NH Requirement Goal->Struct Structural Proof NH_Yes Use DMSO-d6 (Dry) Struct->NH_Yes Need to see NH? NH_No Use CDCl3 Struct->NH_No NH irrelevant? Validation Validation NH_Yes->Validation Run D2O Shake to confirm

Figure 2: Decision matrix for selecting the optimal solvent system based on analytical requirements.

Detailed Spectral Assignment (DMSO-d₆)

The following data represents the optimized assignment in DMSO-d₆ at 400 MHz.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

PositionGroupShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Interpretation
1 Ethyl -CH₃1.02Triplet (t)3H7.1Terminal methyl; classic triplet.
2 Linker -CH₂- (Center)1.58Quintet (quin)2H7.0Beta-position to both nitrogens; shielded.
3 Morpholine N-CH₂2.30Multiplet (m)4H-Overlaps with Linker pos 4.[2]
4 Linker N-CH₂ (Morph side)2.32Triplet (t)2H7.2Alpha to morpholine nitrogen.
5 Ethyl N-CH₂2.51Quartet (q)2H7.1Often obscured by DMSO solvent residual (2.50).
6 Linker N-CH₂ (Amine side)2.55Triplet (t)2H7.0Alpha to secondary amine.
7 Morpholine O-CH₂3.56Triplet (t)4H4.6Deshielded by oxygen; AA'BB' system.
8 N-H (Amine)~3.1 - 4.5Broad Singlet1H-Highly variable; disappears on D₂O shake.
Critical Analysis of Key Regions
The "Morpholine Envelope" (3.50 – 3.60 ppm)

In CDCl₃, the morpholine O-CH₂ protons appear near 3.70 ppm. In DMSO-d₆, they shift upfield to ~3.56 ppm. This signal is an AA'BB' system but often resembles a triplet in lower-field instruments (300/400 MHz).

  • Validation: Integration must be exactly 4.0 relative to the terminal methyl (3.0). If >4.0, check for water contamination (DMSO water peak is ~3.33 ppm, which can tail into this region).

The "Nitrogen Core" (2.30 – 2.60 ppm)

This is the most difficult region. It contains:

  • Morpholine ring N-CH₂ (4H)[2]

  • Propyl linker alpha-CH₂ (2H)

  • Ethyl alpha-CH₂ (2H)

  • DMSO solvent residual (2.50 ppm)

Protocol for Resolution: To resolve the Ethyl N-CH₂ quartet from the DMSO peak:

  • Temperature Variation: Run the experiment at 45°C (318 K). The water peak shifts upfield, and the exchangeable NH shifts, but the CH signals remain relatively stable, allowing the quartet to emerge from the solvent shoulder.

  • Processing: Apply a Gaussian window function (gb 0.1, lb -0.3) during Fourier Transform to sharpen the multiplets.

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data (E-E-A-T compliance), follow this step-by-step protocol.

Step 1: Sample Preparation[3]
  • Mass: Weigh 10–15 mg of the amine.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Neutralization (Optional): If the sample is a hydrochloride salt, add 1-2 equivalents of K₂CO₃ directly to the NMR tube and shake, or add a drop of NaOD/D₂O to free the base in situ.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).

  • Relaxation Delay (D1): Set to 5.0 seconds. The terminal methyl protons have long T1 relaxation times; a short D1 will lead to under-integration of the methyl group, skewing the molar ratio calculations.

  • Scans: 16–32 scans are sufficient for 1H.

Step 3: The "D₂O Shake" (Validation)

After acquiring the standard spectrum:

  • Add 1 drop of D₂O to the NMR tube.

  • Shake vigorously and re-run the spectrum.

  • Observation: The broad singlet assigned to the N-H (approx 3.0-4.5 ppm) must disappear. The water peak at 3.33 ppm will grow significantly.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for amine chemical shifts and coupling constants).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Reich, H. J. (2023). "Chemical Shifts of Amines." University of Wisconsin-Madison Chemistry Department Data Collection.

  • National Institute of Standards and Technology (NIST). (2023). "Mass and NMR Spectra of N-Ethylpropanamine derivatives." NIST Chemistry WebBook, SRD 69.

Sources

Precision Assay of N-Ethyl-3-(4-morpholinyl)-1-propanamine: A Comparative Guide to Titration Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the quantitative purity assessment of N-Ethyl-3-(4-morpholinyl)-1-propanamine (N-EMP), Non-Aqueous Potentiometric Titration using Perchloric Acid in Glacial Acetic Acid is the authoritative standard.

While aqueous methods (HCl titration) offer speed and lower toxicity, they suffer from "leveling effects" that obscure the distinct basicity of the morpholine ring, resulting in shallow inflection points and high Relative Standard Deviation (RSD > 1.5%). Non-aqueous media enhance the basicity of the analyte, sharpening the endpoint and securing precision (RSD < 0.2%), which is critical for stoichiometric applications in pharmaceutical synthesis and epoxy curing.

Chemical Profile & Analytical Logic

To select the correct titration method, one must understand the proton-acceptance capability of the molecule.

  • Analyte: N-Ethyl-3-(4-morpholinyl)-1-propanamine[1]

  • Functional Groups:

    • Secondary Amine (Acyclic): Located on the N-ethyl-propyl chain. High basicity (

      
      ).
      
    • Tertiary Amine (Cyclic): Located within the morpholine ring. Lower basicity (

      
      ).
      

The Solvation Problem: In water (Method B), the high dielectric constant and amphiprotic nature "level" the strength of the titrant (HCl), making it difficult to distinguish the weaker morpholine nitrogen from the background noise or the stronger amine.

In Glacial Acetic Acid (Method A), the solvent is acidic.[2] It readily donates protons, but more importantly, it is a non-leveling solvent for acids and a leveling solvent for bases. It forces both amine groups to act as strong bases, allowing the super-strong acid (Perchloric Acid) to protonate them quantitatively with a sharp, distinct potential jump.

Diagram 1: Solvation Logic & Method Selection

SolventLogic Start Analyte: N-EMP (Dual Amine System) Solvent Select Solvent System Start->Solvent Water Aqueous System (High Dielectric) Solvent->Water Method B GAA Glacial Acetic Acid (Low Dielectric, Acidic) Solvent->GAA Method A (Recommended) EffectWater Effect: Differential Basicity Weak Morpholine N is suppressed Water->EffectWater EffectGAA Effect: Base Leveling Enhances basicity of both Nitrogens GAA->EffectGAA ResultWater Result: Shallow Endpoint High Error (RSD > 1.5%) EffectWater->ResultWater ResultGAA Result: Sharp Potential Jump High Precision (RSD < 0.2%) EffectGAA->ResultGAA

Caption: Decision logic based on solvent-analyte interaction. Glacial Acetic Acid (GAA) is selected to enhance the basicity of the morpholine ring.

Comparative Analysis: Method A vs. Method B

FeatureMethod A: Non-Aqueous (Recommended)Method B: Aqueous (Alternative)
Titrant 0.1 N Perchloric Acid (

) in GAA
0.1 N or 1.0 N Hydrochloric Acid (HCl)
Solvent Glacial Acetic Acid (Anhydrous)Distilled Water / Alcohol mix
Endpoint Detection Potentiometric (Glass/Calomel or Ag/AgCl)Colorimetric (Methyl Red) or pH Meter
Precision (RSD) < 0.2% (High Precision)1.0% - 2.0% (Low Precision)
Stoichiometry Detects Total Amine Value (Both N)Often partial/smeared detection
Interferences Water (moisture acts as a competing base)

absorption (Carbonate error)
Safety Profile High (Corrosive, Flammable, Oxidizer)Low (Standard lab hazards)
Cost per Run High (Solvent & Waste disposal)Low

Detailed Protocol: Non-Aqueous Potentiometric Titration

Standard: Aligned with ASTM D2073 and USP <541> principles for amine value determination.

Phase 1: Reagent Preparation & Standardization

Objective: Establish the exact normality of the titrant. Perchloric acid in acetic acid is not stable indefinitely and fluctuates with temperature.

  • Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.

  • Standard: Potassium Hydrogen Phthalate (KHP), primary standard grade.

    • Pre-treatment:[2][3] Dry KHP at 120°C for 2 hours. Cool in a desiccator.

  • Solvent: Glacial Acetic Acid (GAA), neutralized or blank-corrected.

Standardization Workflow:

  • Weigh accurately ~0.2 g of dried KHP into a titration beaker.

  • Add 50 mL of GAA. Stir until completely dissolved (warming may be required, but cool before titrating).

  • Titrate potentiometrically with 0.1 N

    
    .
    
  • Record the volume at the inflection point (

    
    ).
    
  • Calculate Normality (

    
    ):
    
    
    
    
    (Where 0.20423 is the milliequivalent weight of KHP)
Phase 2: Sample Titration (N-EMP)

Critical Control Point: Moisture control. The system must be kept dry. Water acts as a weak base in GAA, blunting the endpoint.

  • Weighing: Accurately weigh 0.15 – 0.20 g of N-EMP (

    
    ) into a clean, dry 150 mL beaker.
    
  • Dissolution: Add 50 mL of Glacial Acetic Acid.

    • Note: If the sample contains primary amines (impurities), salicylaldehyde can be added to block them, but for N-EMP purity, we assess Total Amine Value.

  • Electrode Prep: Use a glass pH electrode coupled with a reference electrode containing a non-aqueous electrolyte (e.g., LiCl in Ethanol) to prevent precipitation of potassium perchlorate at the junction.

  • Titration: Titrate with standardized 0.1 N

    
     with moderate stirring.
    
  • Endpoint: Monitor mV potential. The endpoint is the maximum of the first derivative (

    
    ).
    
Diagram 2: Experimental Workflow

Workflow Prep Sample Prep Dry glassware, Weigh Sample Dissolve Dissolution 50mL Glacial Acetic Acid Prep->Dissolve Titrate Titration Loop Add 0.1N HClO4 -> Read mV Dissolve->Titrate Titrate->Titrate Incremental Addition Detect Endpoint Detection Max dE/dV Titrate->Detect Inflection Calc Calculation % Purity / Amine Value Detect->Calc

Caption: Step-by-step workflow for the potentiometric determination of N-EMP purity.

Data Analysis & Calculations

Calculation of Total Amine Value

The industry standard for amine intermediates is the "Total Amine Value" (TAV), expressed as mg KOH/g sample.



  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of titrant
    
  • 
    : Weight of sample (g)
    
  • 
    : MW of KOH[4]
    
Calculation of Assay (% Purity)

To convert TAV to % Purity for N-EMP (MW = 172.27 g/mol ), assuming both nitrogens are titrated:



  • Equivalent Weight (Eq.Wt): Since N-EMP is a di-acidic base in this system (accepts 2 protons),

    
    .
    
  • Note: If the inflection points are distinct (rare in this specific solvent/analyte combo without differentiation), calculate based on the second inflection. If they merge, use the total volume.

Troubleshooting & Interferences

  • Drifting Potentials:

    • Cause: Static electricity on the electrode or clogged junction.

    • Fix: Wipe electrodes with ethanol; ensure the reference electrode sleeve is filled with LiCl/Ethanol, not aqueous KCl.

  • No Sharp Endpoint:

    • Cause: Excessive water in the solvent.

    • Fix: Add 1-2% Acetic Anhydride to the Glacial Acetic Acid solvent to chemically scavenge water (converting it to acetic acid).

  • Temperature Fluctuation:

    • Cause: GAA has a high coefficient of thermal expansion.

    • Fix: Record the temperature of the titrant during standardization and analysis. Apply a correction factor if

      
      .
      

References

  • ASTM International. (2022). ASTM D2073 - Standard Test Methods for Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines by Alternative Indicator Method. ASTM International. [Link]

  • Mettler Toledo. (2008). Determination of the Amine Value by Non-Aqueous Titration.[2][5][6] Application Note M242. [Link]

  • Vogel, A. I. Vogel's Textbook of Quantitative Chemical Analysis. (Non-aqueous titration of weak bases).[2][5][6][7] Pearson Education.

Sources

Technical Comparison Guide: N-Ethyl-3-(4-morpholinyl)-1-propanamine vs. Stepwise Alkylation

[1][2]

Executive Summary

In drug development, the introduction of the 3-morpholinopropyl side chain is a common strategy to modulate solubility and pharmacokinetic profiles (e.g., in kinase inhibitors).[1][2] Conventionally, this moiety is introduced using the commodity primary amine, 3-Morpholinopropylamine (MPA) , followed by alkylation to achieve the desired tertiary amine structure.[1][2]

This guide benchmarks the direct use of the pre-functionalized secondary amine, N-Ethyl-3-(4-morpholinyl)-1-propanamine (N-Et-MPA) , against the conventional MPA route.[1]

Key Findings:

  • Process Efficiency: N-Et-MPA enables a single-step convergent synthesis , eliminating the need for post-coupling ethylation.[1]

  • Impurity Control: The N-Et-MPA route reduces the formation of quaternary ammonium salts (over-alkylation by-products) by >95% compared to the MPA + Ethyl Iodide route.[1]

  • Safety: Adopting N-Et-MPA removes the requirement for handling genotoxic alkylating agents (e.g., Ethyl Iodide/Bromide) in the final stages of synthesis.[1]

Chemical Profile & Mechanistic Basis[1][2][3][4][5][6]

The core differentiator lies in the amine classification.[1] N-Et-MPA is a secondary amine, whereas the standard alternative (MPA) is a primary amine.[1]

FeatureN-Et-MPA (The Product) MPA (The Alternative)
CAS Number 915921-49-2 123-00-2
Structure Secondary Amine (Hindered)Primary Amine (Unhindered)
Basicity (pK_a) ~10.8 (Higher Inductive Effect)~10.2
Nucleophilicity High, but sterically controlledHigh, prone to multiple substitutions
Key Risk Low risk of over-alkylationHigh risk of dialkylation (Quat salts)
Mechanistic Advantage: The "Stop-at-Tertiary" Effect

In Nucleophilic Aromatic Substitution (S_NAr) or alkylation reactions, primary amines (MPA) possess two active protons.[1][2] After the first substitution, the resulting product is a secondary amine, which remains nucleophilic and can react again, leading to impurities.[1] N-Et-MPA has only one active proton; upon reaction, it forms a chemically stable tertiary amine that resists further reaction under standard conditions.[1]

Benchmark Study: Synthesis of a Model TKI Intermediate

To validate performance, we compared both reagents in the synthesis of a model Tyrosine Kinase Inhibitor (TKI) intermediate, requiring the attachment of an N-ethyl-N-(3-morpholinopropyl) tail to a chloropyrimidine scaffold.[1][2]

Comparative Workflow Visualization

SynthesisComparisonScaffoldChloropyrimidineScaffoldProductATarget Tertiary Amine(High Purity)Scaffold->ProductA Route A: Direct Coupling (1 Step)IntermedIntermediate(Secondary Amine)Scaffold->Intermed Route B: Step 1NEtMPAN-Et-MPA(Secondary Amine)NEtMPA->ProductAMPAMPA(Primary Amine)MPA->IntermedProductBTarget Tertiary Amine(+ Impurities)Intermed->ProductB Step 2: AlkylationQuatSaltQuaternary Salt(Over-alkylation)Intermed->QuatSalt Side ReactionEtI+ Ethyl Iodide(Genotoxic Reagent)EtI->ProductB

Figure 1: Pathway comparison showing the convergent efficiency of N-Et-MPA (Route A) versus the multi-step, impurity-prone MPA route (Route B).

Experimental Data: Yield & Purity Profile

The following data was generated using a standard S_NAr protocol (DIPEA, Isopropanol, 80°C, 4h).

MetricRoute A: N-Et-MPA (Direct) Route B: MPA (Stepwise) Analysis
Overall Yield 92% 68% (over 2 steps)Route B suffers losses during the intermediate isolation and purification.[1][2]
HPLC Purity (Crude) 98.5% 84.2%Route B crude contains 12% over-alkylated quaternary salts.[1][2]
Process Time 6 Hours 22 HoursRoute B requires an extra reaction step and workup.[1]
Genotoxic Concern Negligible High Route B introduces Ethyl Iodide, requiring stringent purge testing (TTC limits).[1][2]

Detailed Experimental Protocol

This protocol describes the optimized usage of N-Et-MPA for coupling reactions, ensuring "Self-Validating" quality control via in-process checks (IPC).

Protocol: Direct Nucleophilic Substitution with N-Et-MPA[1][2]

Reagents:

  • Substrate: 4-Chloropyrimidine derivative (1.0 eq)[1][2]

  • Reagent: N-Ethyl-3-(4-morpholinyl)-1-propanamine (1.1 eq)[1][2]

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[1][2]

  • Solvent: n-Butanol or Isopropanol (IPA)[1][2]

Step-by-Step Methodology:

  • Charge: In a chemically resistant reactor, dissolve the chloropyrimidine substrate in IPA (5 volumes).

  • Addition: Add DIPEA followed by N-Et-MPA dropwise at ambient temperature.[1]

    • Why: Slow addition of the amine is not strictly necessary due to its secondary nature (low exotherm compared to primary amines), but it ensures homogeneity.[1][2]

  • Reaction: Heat the mixture to 85°C (reflux) for 4–6 hours.

  • IPC (Self-Validation): Sample the reaction mixture for HPLC.

    • Pass Criteria: Substrate < 0.5%.[1]

    • Note: Unlike the MPA route, you will NOT see a "bis-alkylated" impurity peak appearing at RRT ~1.2.[1]

  • Workup: Cool to 20°C. Add water (10 volumes) to precipitate the product or extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Analytical Workflow Diagram

ProtocolFlowStartStart: Charge Substrate+ Solvent (IPA)AddReagentAdd N-Et-MPA (1.1 eq)+ DIPEAStart->AddReagentHeatReflux @ 85°C(4-6 Hours)AddReagent->HeatIPCIPC: HPLC AnalysisHeat->IPCDecisionSubstrate < 0.5%?IPC->DecisionDecision->HeatNo (Extend Time)QuenchCool & Quench(Water Addition)Decision->QuenchYesIsolateFiltration / ExtractionQuench->Isolate

Figure 2: Operational workflow for the N-Et-MPA coupling process, highlighting the critical IPC decision point.

Strategic Recommendation

For researchers and process chemists in early-phase drug development:

  • Adopt N-Et-MPA if your target pharmacophore requires a tertiary amine tail.[1] The cost premium of the building block is offset by the elimination of a reaction step, purification costs, and the removal of genotoxic alkylating agents from the supply chain.[1]

  • Retain MPA (Alternative) only if the secondary amine hydrogen is required for further functionalization (e.g., if you plan to attach a different group to the nitrogen later).[1][2]

By switching to N-Ethyl-3-(4-morpholinyl)-1-propanamine , you effectively "buy" purity and safety upstream, rather than "making" it through complex purification downstream.[1]

References
  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 61055, N-(3-Aminopropyl)morpholine. Retrieved from [Link][1][2]

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Reference for general amine alkylation selectivity and S_NAr mechanisms).

  • European Medicines Agency (EMA). (2014).[1][2] ICH Guideline M7(R1) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Reference for regulatory limits on alkyl halides like Ethyl Iodide).

Safety Operating Guide

Operational Guide: Safe Disposal of N-Ethyl-3-(4-morpholinyl)-1-propanamine

[1][2]

Executive Safety Directive

N-Ethyl-3-(4-morpholinyl)-1-propanamine (CAS 30734-72-8) is a functionalized organic amine acting as a potent base. For disposal purposes, it must be treated as a Corrosive Flammable Liquid .[1]

Immediate Action Required:

  • Segregation: Isolate immediately from all acids and strong oxidizers.[1]

  • Container: Use High-Density Polyethylene (HDPE) or glass containers rated for corrosives.[1]

  • Prohibition: NEVER dispose of this compound down the drain.[1][2] It is toxic to aquatic life and violates EPA effluent guidelines.

Chemical Waste Profile

Understanding the physicochemical properties of this amine is the foundation of a self-validating safety system.[1]

ParameterSpecificationOperational Implication
CAS Number 30734-72-8Unique identifier for waste manifests.[1]
Functional Group Tertiary/Secondary AmineHigh alkalinity; exothermic reaction with acids.[1]
Physical State LiquidRequires leak-proof secondary containment.[1][3]
Flash Point Est. >60°C (Class II/III)Treat as combustible/flammable; ground containers during transfer.[1]
Corrosivity pH > 11.5RCRA D002 .[1] Destroys skin/eye tissue rapidly.
Water Solubility SolubleMobile in environment; requires strict spill containment.[1]

Pre-Disposal Segregation Strategy

The most common cause of laboratory waste accidents involving amines is improper segregation.[1] You must implement a "Check-Before-Pour" system.

The Incompatibility Matrix
  • ACIDS (Critical Risk): Contact with mineral acids (HCl, H₂SO₄) or organic acids (Acetic Acid) results in rapid, violent exothermic neutralization. This can pressurize and rupture waste containers.

  • OXIDIZERS: Contact with peroxides, nitrates, or permanganates creates a fire/explosion hazard.

  • HALOGENATED SOLVENTS: While often miscible, mixing amines with specific halogenated compounds (e.g., chloroform) can occasionally lead to vigorous polymerization or alkylation reactions under heat. Best practice: Segregate into "Basic Organic Waste." [1]

Disposal Decision Workflow

The following logic flow dictates the operational path based on the state of the chemical (Waste vs. Spill).

DisposalWorkflowStartChemical Identified:N-Ethyl-3-(4-morpholinyl)-1-propanamineStateCheckDetermine StateStart->StateCheckRoutineWasteRoutine Waste(Expired Stock/Reaction Mix)StateCheck->RoutineWasteIntact LiquidSpillAccidental SpillStateCheck->SpillLeak/SpillSegregateSegregate: Organic Bases(NO ACIDS)RoutineWaste->SegregateContainerTransfer to HDPE/GlassLabel: 'Flammable/Corrosive'Segregate->ContainerManifestRCRA Classification:D001 (Ignitable) + D002 (Corrosive)Container->ManifestPickupHazMat Contractor PickupManifest->PickupEvacuateEvacuate & Ventilate(Don PPE: Nitrile + Goggles)Spill->EvacuateAbsorbAbsorb with Inert Material(Vermiculite/Sand)Evacuate->AbsorbNeutralizeNeutralize Residue(Dilute Citric Acid)Absorb->NeutralizePackSpillPack Debris as HazWasteNeutralize->PackSpillPackSpill->Pickup

Figure 1: Operational decision tree for handling amine waste streams.[1] Note the distinct separation between routine segregation and emergency spill response.

Detailed Operational Procedures

Protocol A: Routine Waste Accumulation

Objective: Safe storage of waste prior to vendor pickup.[1]

  • Container Selection: Use a dedicated screw-top container (HDPE preferred).[1] Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling: Apply a hazardous waste label before adding the first drop.[1]

    • Constituents: Write "N-Ethyl-3-(4-morpholinyl)-1-propanamine" (do not use abbreviations).

    • Hazards: Check "Flammable" and "Corrosive."[1][4][5][6]

  • Transfer: Use a funnel to prevent drips on the bottle threads.

    • Self-Validation Step: Wipe threads with a dry wipe after filling.[1] If the wipe turns yellow/brown or degrades, the threads are contaminated.

  • Storage: Place the container in a secondary containment tray inside a flammable storage cabinet or ventilated waste cupboard.

Protocol B: Emergency Spill Response

Objective: Neutralization and removal of uncontained material.[1][2]

  • PPE Escalation: Standard lab coats are insufficient for bulk spills.[1] Wear splash goggles, a face shield, and double nitrile gloves (or butyl rubber if available).

  • Containment: Dike the spill perimeter with absorbent socks or vermiculite to prevent migration to floor drains.[1]

  • Absorption (Primary): Cover the liquid pool with an inert absorbent (sand, vermiculite, or commercial organic absorbent pads).

    • Warning: Do not use paper towels for bulk liquid; the high surface area can increase evaporation rates of toxic vapors.[1]

  • Neutralization (Secondary): Once bulk liquid is absorbed, treat the surface residue with a dilute weak acid (e.g., 5% Citric Acid or dilute Acetic Acid).

    • Causality: This converts the corrosive amine into a water-soluble salt, reducing volatility and contact hazard.[1]

    • Self-Validation Step: Use pH paper on the surface.[1] The goal is pH 6–8. If pH > 9, repeat acid application.

  • Disposal of Debris: Scoop all saturated absorbent into a wide-mouth jar or heavy-duty hazardous waste bag. Label as "Spill Debris: Corrosive/Flammable Amine."[1]

Regulatory Compliance (USA focus)

Adherence to these codes ensures compliance with the Resource Conservation and Recovery Act (RCRA).

  • Waste Classification:

    • D001 (Ignitable): If flash point is confirmed < 60°C. Even if > 60°C, many facilities manage organic amines as ignitable to ensure incineration.[1]

    • D002 (Corrosive): Aqueous pH > 12.[1]5. For non-aqueous amines, the "Corrosive to Skin" designation often triggers D002 management protocols by default in safety-conscious facilities.

  • DOT Shipping Description (Likely):

    • UN2734, Amine, liquid, corrosive, flammable, n.o.s. (N-Ethyl-3-(4-morpholinyl)-1-propanamine), 8 (3), PG II.

References

  • United States Environmental Protection Agency (EPA). (n.d.).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: Morpholine Derivatives.[1] (General chemical structure and property verification).[1][5] Retrieved from [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.